Genatropin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4438-22-6 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |
InChI Key |
HGWPFSBHDACWNL-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Appearance |
Solid powder |
Other CAS No. |
4438-22-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |
Origin of Product |
United States |
Foundational & Exploratory
Genotropin (Somatropin) Mechanism of Action in Skeletal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genotropin, a recombinant human growth hormone (rhGH), is a critical therapeutic agent for treating growth disorders. Its primary function is to stimulate skeletal growth, a complex process orchestrated through a cascade of molecular and cellular events. This document provides an in-depth analysis of the core mechanisms by which Genotropin promotes longitudinal bone growth. It details the involved signaling pathways, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key biological processes. The central mechanism revolves around the Growth Hormone/Insulin-like Growth Factor-1 (GH/IGF-1) axis, which activates intracellular signaling pathways, primarily the JAK-STAT pathway, to modulate gene expression and drive the proliferation and differentiation of chondrocytes in the epiphyseal growth plates of long bones.
Core Mechanism of Action: The GH/IGF-1 Axis
The biological effects of Genotropin are primarily mediated through the GH/IGF-1 axis. This involves both direct actions of growth hormone (GH) on target cells and indirect actions mediated by the production of IGF-1, predominantly in the liver but also locally in tissues like the growth plate cartilage.[1][2][3]
-
Direct Action: Genotropin binds to the Growth Hormone Receptor (GHR), a transmembrane protein present on the surface of target cells, including chondrocytes and osteoblasts.[2][4] This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
-
Indirect Action (The Somatomedin Hypothesis): A major component of Genotropin's effect is the stimulation of IGF-1 production.[5][6][7] GH acts on hepatocytes (liver cells) to synthesize and secrete IGF-1 into the circulation. This endocrine IGF-1 then travels to the epiphyseal growth plates, where it acts on chondrocytes to stimulate growth.[5][7]
-
Dual Effector Theory: Modern understanding combines these ideas, proposing that GH has both direct effects on the growth plate and indirect effects mediated by both systemic (liver-derived) and local (chondrocyte-derived) IGF-1.[7]
The measurable increase in body length following Genotropin administration is a direct result of its effects on the epiphyseal plates of long bones.[6][8][9]
Key Signaling Pathway: JAK-STAT
Upon binding of Genotropin to the GHR, the primary and most critical signaling pathway activated is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[10][11][12]
-
Receptor Dimerization and JAK2 Activation: The binding of a single GH molecule causes two GHR molecules to form a dimer. This brings the associated JAK2 molecules into close proximity, allowing them to trans-activate each other through phosphorylation.[11]
-
GHR Phosphorylation: The activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR.[10][13]
-
STAT Recruitment and Phosphorylation: These phosphorylated sites on the GHR act as docking sites for STAT proteins, primarily STAT5a and STAT5b.[10][11] Once docked, the STAT proteins are themselves phosphorylated by JAK2.[10][14]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT proteins dissociate from the receptor, form dimers, and translocate to the nucleus.[13][14]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, modulating their transcription.[13][14] A primary target gene is IGF-1, leading to increased local and systemic levels of this growth factor.[12][13] Other GH-activated pathways include the Ras/ERK and PI 3-kinase/Akt pathways.[10]
Visualization of the JAK-STAT Signaling Pathway
Caption: Genotropin activates the JAK-STAT pathway to induce gene transcription.
Cellular Effects in the Epiphyseal Growth Plate
The epiphyseal growth plate is a cartilaginous structure at the ends of long bones responsible for longitudinal growth. It is composed of chondrocytes in different zones (resting, proliferative, hypertrophic). Genotropin, through both GH and IGF-1, stimulates several processes:
-
Chondrocyte Proliferation: Both GH and IGF-1 stimulate the division of chondrocytes in the proliferative zone, increasing the number of cells available for growth.[15][16]
-
Chondrocyte Hypertrophy: IGF-1 promotes the enlargement (hypertrophy) of chondrocytes.[17] These enlarged cells are critical as they form the scaffold upon which new bone is laid down.[17]
-
Extracellular Matrix Synthesis: Genotropin stimulates the production of essential cartilage matrix components, such as chondroitin sulfate and collagen.[5]
Quantitative Data on Genotropin Efficacy
The clinical efficacy of Genotropin is well-documented. Treatment leads to significant increases in growth velocity and normalization of IGF-1 levels.
| Parameter | Study Population | Dosage | Result |
| Height Velocity | Pediatric GHD Patients | Daily Somatropin | Mean annualized height velocity of 10.2 cm/year in adherent patients vs. 9.8 cm/year in non-adherent patients.[18] |
| Height Velocity | Children with Short Stature | Recombinant hGH | Pre-treatment growth velocity: 3.78±0.42 cm/year. Post-treatment growth velocity significantly increased (P<0.05).[19] |
| Serum IGF-1 Levels | Children with Short Stature | Recombinant hGH | Serum IGF-1 levels significantly increased post-treatment compared to pre-treatment levels (P<0.05).[19] |
| Height SDS | Girls with Turner Syndrome (9mo-4yr) | 0.35 mg/kg/week | Mean height SDS increased by 1.1 over the study period, compared to a decrease of 0.5 in the untreated group (P<0.0001).[20] |
| Bone Mineral Density | Adults with GHD | 12-18 months of GH | A net increase in bone mass is typically observed after 12-18 months of treatment.[2] |
GHD: Growth Hormone Deficiency; SDS: Standard Deviation Score.
Key Experimental Protocols
Understanding the mechanism of Genotropin has been elucidated through various in vitro and in vivo experimental models.
In Vitro Chondrocyte Culture Assay
-
Objective: To assess the direct effects of somatropin and/or IGF-1 on chondrocyte proliferation and differentiation.
-
Methodology:
-
Cell Isolation: Chondrocytes are isolated from the epiphyseal growth plates of animals (e.g., bovine or rat).[21]
-
Culture: Cells are grown in a monolayer or suspension culture using a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.[21]
-
Treatment: Cultures are treated with varying concentrations of rhGH (Genotropin) and/or IGF-1.
-
Analysis:
-
Proliferation: DNA synthesis is measured via incorporation of radiolabeled thymidine (e.g., [³H]thymidine) or colorimetric assays (e.g., BrdU).
-
Matrix Synthesis: Proteoglycan synthesis is quantified by measuring the incorporation of radiolabeled sulfate (³⁵SO₄²⁻).[5]
-
Gene Expression: Changes in the expression of chondrocyte-specific genes (e.g., COL2A1, ACAN, COL10A1) and signaling proteins (e.g., phosphorylated STAT5) are analyzed using RT-qPCR and Western blotting, respectively.
-
-
In Vivo Hypophysectomized Rat Model
-
Objective: To study the systemic effects of Genotropin on skeletal growth in a GH-deficient animal model.
-
Methodology:
-
Model Creation: Young rats undergo surgical removal of the pituitary gland (hypophysectomy) to induce GHD, which results in growth cessation.
-
Treatment: Animals are administered daily subcutaneous injections of Genotropin or a vehicle control over a defined period (e.g., 7-14 days).
-
Analysis:
-
Growth Measurement: Longitudinal bone growth is measured by injecting a fluorescent dye (e.g., calcein) at the beginning and end of the treatment period. The distance between the fluorescent bands in the sectioned tibia corresponds to the growth rate.
-
Hormone Levels: Serum levels of IGF-1 are measured using ELISA or radioimmunoassay.
-
Histology: The width of the epiphyseal growth plate is measured from histological sections of the tibia.
-
Gene/Protein Expression: Livers and growth plates are harvested to analyze the expression of target genes and proteins (e.g., GHR, IGF-1, STAT5 phosphorylation) as described in the in vitro protocol.[11]
-
-
Visualization of a Representative Experimental Workflow
Caption: A typical workflow for evaluating Genotropin's effects on skeletal growth.
Conclusion
The mechanism of action of Genotropin in promoting skeletal growth is a well-defined process centered on the GH/IGF-1 axis and the subsequent activation of the JAK-STAT signaling pathway. This cascade ultimately stimulates chondrocyte proliferation and hypertrophy within the epiphyseal growth plates, leading to measurable longitudinal bone growth. The quantitative data from clinical studies robustly support its efficacy in increasing height velocity and normalizing key growth-related biomarkers. The experimental protocols outlined provide a framework for the continued investigation and development of therapies targeting skeletal growth. This comprehensive understanding is vital for researchers and drug development professionals working to address growth disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. GH and bone--experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of growth hormone deficiency on bone health and metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 6. Genotropin (Somatropin [rDNA origin]): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. The Actions of IGF-1 in the Growth Plate and its Role in Postnatal Bone Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. drugs.com [drugs.com]
- 10. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]
- 12. Growth hormone-mediated JAK/STAT signal transduction [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 15. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Regulatory Role of Signaling Crosstalk in Hypertrophy of MSCs and Human Articular Chondrocytes [mdpi.com]
- 17. Igf1 promotes longitudinal bone growth by insulin-like actions augmenting chondrocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Daily Growth Hormone Adherence on Height Velocity Among Children With Growth Hormone Deficiency (GHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of growth hormones on the growth velocities and serum index expressions in short stature children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interaction of epidermal growth factor and insulin-like growth factor-I in the regulation of growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Somatropin Signaling Pathway: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular signaling pathways activated by Somatropin (Growth Hormone, GH). It details the core activation cascade, downstream effector pathways, quantitative metrics of molecular interactions, and the experimental protocols essential for investigating these mechanisms.
Core Signaling Pathway Activation
The biological effects of Somatropin are initiated by its binding to the Growth Hormone Receptor (GHR), a member of the class I cytokine receptor family. The activation sequence is a well-defined process involving receptor dimerization and the recruitment of intracellular tyrosine kinases.
-
Ligand Binding and Receptor Dimerization : A single molecule of Somatropin binds to a pre-formed dimer of the GHR on the cell surface.[1] The hormone possesses two distinct binding sites, Site 1 and Site 2. Binding occurs sequentially: the high-affinity Site 1 on Somatropin engages the first GHR molecule, followed by the lower-affinity Site 2 binding the second GHR molecule.[2][3] This interaction induces a conformational change in the receptor dimer, bringing the intracellular domains into close proximity, which is the critical step for signal initiation.[2]
-
JAK2 Recruitment and Activation : The GHR lacks intrinsic kinase activity and relies on the associated Janus kinase 2 (JAK2).[4] The intracellular domain of each GHR monomer contains a proline-rich "Box 1" motif that non-covalently binds a JAK2 molecule.[2][5] The Somatropin-induced conformational change activates the associated JAK2 molecules, which then phosphorylate each other on tyrosine residues (auto-phosphorylation).[6][7]
-
GHR Phosphorylation and Docking Site Creation : Activated JAK2 proceeds to phosphorylate multiple tyrosine residues on the intracellular domain of the GHR.[8][9] These newly phosphorylated tyrosines serve as docking sites for a variety of downstream signaling proteins that contain Src Homology 2 (SH2) domains or other phosphotyrosine-binding domains.[5]
The activation of the GHR-JAK2 complex serves as a primary hub, initiating several distinct downstream signaling cascades that collectively mediate the diverse physiological effects of Somatropin.
Major Downstream Signaling Cascades
The activated GHR-JAK2 complex propagates signals through three principal pathways: the JAK/STAT pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
The JAK/STAT Pathway
The JAK/STAT pathway is considered the canonical signaling route for Somatropin.
-
STAT Recruitment and Phosphorylation : Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5a and STAT5b, are recruited from the cytoplasm to the phosphotyrosine docking sites on the GHR.[8][9] Upon docking, they are phosphorylated by the activated JAK2. STAT1 and STAT3 are also activated by JAK2, though their binding to the receptor itself may not be required.[8][9]
-
Dimerization and Nuclear Translocation : Phosphorylated STAT proteins dissociate from the receptor complex, form homo- or heterodimers (e.g., STAT5/STAT5), and translocate to the nucleus.[6][7]
-
Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes to regulate their transcription.[6] A primary target and critical mediator of Somatropin's growth-promoting effects is the gene for Insulin-like Growth Factor 1 (IGF-1).
The MAPK/ERK Pathway
This pathway is crucial for the mitogenic effects of Somatropin.
-
Initiation via Adaptor Proteins : The GHR-JAK2 complex can recruit adaptor proteins like Shc.[4][7] Upon phosphorylation by JAK2, Shc binds to the Grb2-SOS complex.
-
Ras-Raf-MEK-ERK Cascade : The Grb2-SOS complex activates the small GTPase Ras, which in turn initiates a kinase cascade involving Raf, MEK1/2, and ultimately Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4]
-
Regulation of Transcription Factors : Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as Elk-1, leading to the expression of early response genes like c-Fos and Egr-1.
The PI3K/Akt Pathway
This pathway is primarily involved in the metabolic and cell survival effects of Somatropin.
-
IRS Recruitment and PI3K Activation : Insulin Receptor Substrate (IRS) proteins can be recruited to the activated GHR-JAK2 complex and subsequently tyrosine phosphorylated.[7] Phosphorylated IRS proteins act as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit.
-
Akt Activation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) and PDK1 to the cell membrane, leading to the phosphorylation and full activation of Akt.[7]
-
Downstream Metabolic and Survival Effects : Activated Akt phosphorylates a host of downstream targets to regulate processes like glucose metabolism, protein synthesis (via the mTOR pathway), and cell survival by inhibiting pro-apoptotic factors.
Negative Regulation of Somatropin Signaling
The signaling cascade is tightly controlled by negative feedback mechanisms to ensure appropriate signal duration and intensity.
-
SOCS Proteins : A key mechanism involves the Suppressors of Cytokine Signaling (SOCS) proteins.[3] The expression of SOCS genes is induced by STAT activation, creating a classic negative feedback loop. SOCS proteins can inhibit signaling by directly binding to and inhibiting JAK2 kinase activity or by competing with STAT proteins for docking sites on the GHR.[5]
-
Protein Tyrosine Phosphatases (PTPs) : PTPs, such as SHP-1 and SHP-2, are recruited to the receptor complex and dephosphorylate JAK2, the GHR, and STAT proteins, thereby terminating the signal.[5][9]
Caption: Overview of Somatropin-activated signaling pathways.
Quantitative Data on Pathway Activation
The interactions and modifications within the Somatropin signaling pathway have been quantified in various experimental systems.
Table 1: Binding Affinities and Kinetics
| Interacting Molecules | Dissociation Constant (Kd) | Experimental System | Reference |
| hGH : GHR (Site 2) | 3.8 nM | Surface Plasmon Resonance (SPR) | [8] |
| hGH : GHR (Site 1) | High Affinity (<3.8 nM) | Biophysical Studies | [2] |
| p-STAT5 : DNA (High Affinity Site) | ~1-2 nM | Electrophoretic Mobility Shift Assay (EMSA) | |
| p-STAT5 : DNA (Low Affinity Site) | 9.3 ± 0.7 nM | Electrophoretic Mobility Shift Assay (EMSA) |
Table 2: Changes in Protein Phosphorylation
| Protein (Site) | Fold Change / % Change | Time Point | Cell Type / System | Reference |
| Multiple Proteins (132 sites) | ≥ 50% Increase | 5 or 15 min | 3T3-F442A Preadipocytes | |
| Multiple Proteins (96 sites) | ≥ 30% Decrease | 5 or 15 min | 3T3-F442A Preadipocytes | |
| JAK2, STAT5, STAT3 | ~75% Decrease | 10 or 15 min | Rat liver with Chronic Renal Failure | |
| STAT5 (Tyr694) | Significant Increase | 10 min | A431 cells (EGF stimulated) |
Table 3: Regulation of Gene Expression
| Target Gene | Fold Change / % Change | Time Point | Cell Type / System | Reference |
| IGF-1 | No expression increase in Stat5b-/- mice | 7 days | Hypophysectomized Mouse Liver | |
| IGF-1 | ~54% Decrease in mRNA | 24 hours | MtT/S Somatotroph Cells (IGF-1 treated) | |
| GH Promoter Activity | ~22% Decrease | 24 hours | MtT/S Somatotroph Cells (IGF-1 treated) |
Key Experimental Protocols
Investigating the Somatropin signaling pathway requires a suite of molecular biology techniques. Detailed below are protocols for fundamental experiments.
Protocol: Immunoprecipitation (IP) for GHR-JAK2 Interaction
Objective: To co-immunoprecipitate the GHR-JAK2 complex from cell lysates to demonstrate their physical association following Somatropin stimulation.
Materials:
-
Cell line expressing GHR (e.g., 3T3-F442A, HepG2)
-
Recombinant Somatropin (hGH)
-
Ice-cold PBS, pH 7.4
-
Non-denaturing Lysis Buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Anti-GHR antibody (IP-validated)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (Lysis buffer with lower detergent, e.g., 0.1% Triton X-100)
-
SDS-PAGE Sample Buffer (Laemmli buffer)
-
Microcentrifuge, rotating mixer
Procedure:
-
Cell Culture and Stimulation: Grow cells to 80-90% confluency. Serum-starve cells for 4-6 hours, then stimulate with Somatropin (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS. Add 0.5-1.0 mL of ice-cold lysis buffer per 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Lysate Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation: Add 2-5 µg of the anti-GHR antibody to the pre-cleared lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add 30 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the bead pellet in 30-50 µL of 1X SDS-PAGE sample buffer. Boil the sample at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.
-
Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is now ready for analysis by Western Blotting using an anti-JAK2 antibody.
Caption: Experimental workflow for Immunoprecipitation.
Protocol: Western Blotting for STAT5 Phosphorylation
Objective: To detect the level of phosphorylated STAT5 (p-STAT5) in cell lysates following Somatropin stimulation, relative to the total amount of STAT5 protein.
Materials:
-
Cell lysates prepared as in the IP protocol (Steps 1-3)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the clarified cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer. Add SDS-PAGE sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT5 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To determine total STAT5 levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from Step 5, this time using the anti-total STAT5 antibody. Densitometry analysis is used to quantify the p-STAT5 signal relative to the total STAT5 signal.
Protocol: STAT5 Reporter Gene Assay
Objective: To quantitatively measure the activation of the STAT5-mediated transcription in response to Somatropin stimulation.
Materials:
-
Host cell line (e.g., HepG2)
-
Expression vector for GHR (if not endogenously expressed)
-
Reporter plasmid containing a luciferase gene downstream of a promoter with tandem STAT5 response elements.
-
Transfection reagent
-
96-well cell culture plates
-
Recombinant Somatropin
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the STAT5-luciferase reporter plasmid and, if necessary, the GHR expression plasmid using an appropriate transfection reagent. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Incubation: Allow cells to recover and express the plasmids for 24-48 hours.
-
Stimulation: Serum-starve the cells for 4-6 hours. Then, treat the cells with a serial dilution of Somatropin (e.g., 0.1 to 1000 ng/mL) for an optimized duration (e.g., 6-24 hours). Include an unstimulated control.
-
Cell Lysis: Aspirate the media and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate in an opaque 96-well plate.
-
Signal Measurement: Immediately measure the luminescence using a plate-reading luminometer. If a normalization plasmid was used, perform the corresponding assay (e.g., β-galactosidase assay).
-
Data Analysis: Normalize the luciferase readings to the control reporter readings. Plot the normalized relative light units (RLU) against the log of the Somatropin concentration to generate a dose-response curve and calculate the EC50 value.
References
- 1. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth hormone binding affinity for its receptor surpasses the requirements for cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 20-kilodalton (kDa) human growth hormone (hGH) differs from the 22-kDa hGH in the complex formation with cell surface hGH receptor and hGH-binding protein circulating in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 5. 22- and 20 kDa-human growth hormones bind to different sites within certain cellular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 8. research.aalto.fi [research.aalto.fi]
- 9. m.youtube.com [m.youtube.com]
Genotropin effects on insulin-like growth factor-I (IGF-I) concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacodynamic effects of Genotropin® (somatropin), a recombinant human growth hormone (rhGH), on serum concentrations of Insulin-like Growth Factor-I (IGF-I). The content herein focuses on quantitative data, experimental design, and the underlying physiological pathways.
Introduction: The GH-IGF-I Axis
Somatropin, the active ingredient in Genotropin, is a potent metabolic hormone that binds to GH receptors on target cells, most notably hepatocytes, stimulating the production and secretion of IGF-I.[1] This pathway, known as the GH-IGF-I axis, is the principal mediator of the anabolic and growth-promoting effects of growth hormone.[1] In individuals with Growth Hormone Deficiency (GHD), serum concentrations of IGF-I are generally low but tend to increase and normalize during treatment with Genotropin.[2][3] Consequently, monitoring serum IGF-I is a crucial component of Genotropin therapy, used to guide dose titration, assess compliance, and ensure safety.[4][5][6]
The following diagram illustrates the fundamental signaling cascade of the GH-IGF-I axis.
Pharmacodynamics: Dose-Response and Time-Course Effects
The administration of Genotropin leads to a dose-dependent increase in serum IGF-I concentrations.[5][7] This response is observable in both pediatric and adult GHD patients, as well as in healthy subjects. The goal of therapy is typically to titrate the dose to maintain IGF-I levels within the normal range for age and sex, which correlates with optimal clinical outcomes and minimizes adverse effects.[6][8]
Quantitative Dose-Response Data
The following tables summarize the relationship between Genotropin dosage and the corresponding changes in serum IGF-I levels across different patient populations as reported in clinical studies.
Table 1: Genotropin Dose-Response in Adult GHD Patients
| Dosage | Duration | Patient Population | Baseline IGF-I (Median, µg/L) | Post-Treatment IGF-I (Median, µg/L) | Fold Change (Approx.) | Reference |
| 0.167 mg/day | 12 weeks | Elderly GHD (62-85 yrs) | 101 | 149 | 1.5x | [5] |
| 0.33 mg/day | 12 weeks | Elderly GHD (62-85 yrs) | 101 | 200 | 2.0x | [5] |
| 0.5 mg/day | 12 weeks | Elderly GHD (62-85 yrs) | 101 | 239 | 2.4x | [5] |
| 0.33 IU/m²/day | 1 month | GHD Men (20-40 yrs) | Below normal | Significant Increase | - | [7] |
| 0.66 IU/m²/day | 1 month | GHD Men (20-40 yrs) | Below normal | Normalized | - | [7] |
| 2.0 IU/m²/day | 1 month | GHD Men (20-40 yrs) | Below normal | Abnormally High | - | [7] |
Table 2: Genotropin Dose-Response in Healthy Subjects
| Dosage (µg/kg/day) | Duration | Patient Population | Key Finding | Reference |
| 1.25 | 4 days | Healthy Young Adults | No significant change in IGF-I | [9] |
| 2.5 | 4 days | Healthy Young Adults | Significant IGF-I increase in men only | [9] |
| 5.0, 10.0, 20.0 | 4 days | Healthy Young Adults | Dose-dependent IGF-I increase in both sexes | [9] |
Note: Dosages in IU (International Units) can be converted to mg using the approximation 1 mg = 3 IU.
Time-Course of IGF-I Response
Following subcutaneous administration of Genotropin, serum IGF-I concentrations do not peak immediately. The response is gradual, reflecting the time required for hepatic stimulation and IGF-I synthesis and secretion. Studies with long-acting GH preparations show that IGF-I levels can remain elevated for an extended period, with peaks observed several days post-injection.[6] For daily injections, a steady state is typically reached, and IGF-I levels are monitored to ensure they remain within the target therapeutic range.
Experimental Protocols
Standardized protocols are essential for accurately assessing the pharmacodynamic response of IGF-I to Genotropin administration. Below is a representative methodology synthesized from common practices in clinical trials.
IGF-I Generation Test Protocol
The IGF-I generation test is a key procedure used to evaluate the responsiveness of the liver to GH stimulation.[10]
Objective: To measure the change in serum IGF-I concentrations following a short course of standardized Genotropin administration.
Patient Population: Typically patients with suspected GHD.[10] Patients should be free of acute illness and have stable nutritional status.
Procedure:
-
Baseline Sampling: A blood sample is drawn at 09:00h on Day 1 to determine baseline serum IGF-I levels.[10]
-
Drug Administration: Immediately following the first blood draw, Genotropin is administered subcutaneously. A common dose used in pediatric testing is 0.033 mg/kg/day.[10]
-
Daily Sampling and Administration: The procedure is repeated daily for four consecutive days, with blood drawn at 09:00h each day before the next dose is administered.[10]
-
Final Sample: A final blood sample is taken on Day 5 at 09:00h.[10]
-
Assay: Serum samples are processed and analyzed for IGF-I concentrations using a validated immunoassay (e.g., RIA, ELISA, or chemiluminescence).
The following diagram outlines the workflow for a typical IGF-I generation test.
Dose Titration and Monitoring Strategy
The clinical application of Genotropin requires an individualized dosing strategy.[5][11] The dose is not fixed but is titrated based on clinical response, adverse events, and, critically, serum IGF-I concentrations.[11][12]
For adults , a non-weight-based approach often starts with a low dose (e.g., 0.15–0.30 mg/day), which is gradually increased every 1–2 months by 0.1–0.2 mg/day increments.[11][12][13] The goal is to bring the IGF-I concentration into the normal range for the patient's age and gender, while avoiding supra-physiological levels that could increase the risk of side effects.[11] Women, particularly those on oral estrogen replacement, may require higher doses than men to achieve the same IGF-I target.[14][15]
The logical relationship for dose adjustment is depicted below.
Conclusion
The therapeutic effect of Genotropin is directly linked to its ability to stimulate IGF-I production. A thorough understanding of the dose-response relationship and the time-course of this effect is paramount for drug development professionals and researchers. The use of standardized protocols to quantify the IGF-I response allows for precise and individualized dose titration, maximizing therapeutic benefit while ensuring patient safety. Continuous monitoring of IGF-I levels remains the cornerstone of effective GHD management with Genotropin.
References
- 1. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. How useful are serum IGF-I measurements for managing GH replacement therapy in adults and children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Monitoring of Weekly IGF-I Levels During Growth Hormone Therapy With Once-Weekly Somapacitan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Hormones.gr [hormones.gr]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Genotropin: Package Insert / Prescribing Information / MOA [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. genotropin.pfizerpro.com [genotropin.pfizerpro.com]
- 15. academic.oup.com [academic.oup.com]
The Dual Influence of Genotropin on Protein and Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genotropin, a brand of recombinant human growth hormone (somatropin), plays a pivotal and complex role in regulating intermediary metabolism. While renowned for its growth-promoting effects, its influence extends deep into the intricate pathways governing protein and carbohydrate utilization. This technical guide provides an in-depth exploration of Genotropin's mechanisms of action on protein and carbohydrate metabolism, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic research.
Role in Protein Metabolism
Genotropin exerts a potent anabolic effect, promoting protein accretion and a positive nitrogen balance. This is achieved through a coordinated stimulation of protein synthesis and, to a lesser extent, an inhibition of protein breakdown. These effects are mediated through complex signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways.
Mechanisms of Action
Signaling Pathways:
Upon binding to its transmembrane receptor, Genotropin induces receptor dimerization and the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of the growth hormone receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Once phosphorylated by JAK2, STAT5 dimers translocate to the nucleus, where they bind to specific DNA response elements to regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).
Simultaneously, the activated growth hormone receptor can engage the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and protein synthesis. Activation of this cascade leads to the phosphorylation and activation of mTOR, which in turn phosphorylates downstream targets such as p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in the translation of mRNA into protein.
Figure 1: Genotropin's Signaling Pathways in Protein Synthesis.
Amino Acid Transport: Genotropin has been shown to enhance the transport of amino acids into cells, providing the necessary building blocks for increased protein synthesis. Studies have demonstrated that high-dose growth hormone treatment can increase total amino acid uptake from the gut lumen by approximately 35%.[1] This effect is mediated by an increase in the maximal transport capacity (Vmax) of amino acid carriers, suggesting an increase in the number of functional transporters in the cell membrane.[1]
Quantitative Effects on Protein Metabolism
The anabolic effects of Genotropin on protein metabolism have been quantified in various clinical studies. These effects are often measured by changes in lean body mass, whole-body protein turnover using stable isotope tracers, and nitrogen balance.
| Parameter | Study Population | Genotropin Dosage | Duration | Key Findings | Reference(s) |
| Lean Body Mass | Adults with GHD | 0.04 mg/kg/week initially, then 0.08 mg/kg/week | 6 months | Significant increase in lean body mass compared to placebo. | [2] |
| Whole-Body Protein Synthesis | Healthy elderly men | Near-physiological doses | 6 months | Significant increase in nonoxidative leucine disposal rate (an index of protein synthesis). | [3] |
| Whole-Body Protein Breakdown | GH-deficient adults | Not specified (untreated state) | - | Reduced rates of protein breakdown compared to normal subjects. | [4][5] |
| Nitrogen Balance | Normal volunteers on hypocaloric parenteral nutrition | 10 mg/day | 6 days | Induced positive nitrogen balance (1.0 ± 0.3 g/m²/day vs. -1.2 ± 0.3 in controls). | [6] |
| Amino Acid Uptake (Gut) | Healthy patients | 0.2 mg/kg/day (high-dose) | 3 days | ~35% increase in total amino acid uptake from the gut lumen. | [1] |
| Amino Acid Transport (Liver) | Healthy patients | 0.2 mg/kg/day (high-dose) | 3 days | 79% decrease in System A amino acid transport activity. | [7] |
Role in Carbohydrate Metabolism
Genotropin's role in carbohydrate metabolism is multifaceted and often appears contradictory to its anabolic effects on protein. It is well-established that supraphysiological doses of growth hormone can impair glucose tolerance and induce insulin resistance.
Mechanisms of Action
Insulin Antagonism: Genotropin antagonizes insulin's action at multiple levels. In peripheral tissues like skeletal muscle and adipose tissue, it can decrease glucose uptake. This is thought to be partly due to an increase in lipolysis, leading to elevated circulating free fatty acids (FFAs), which can interfere with insulin signaling.
Hepatic Glucose Production: Genotropin can stimulate hepatic glucose production through both gluconeogenesis and glycogenolysis. This contributes to the observed increase in fasting glucose levels in some individuals undergoing treatment.
Insulin Secretion: To compensate for the induced insulin resistance and elevated glucose levels, the pancreatic beta-cells increase insulin secretion. This often results in hyperinsulinemia.
Figure 2: Genotropin's Influence on Carbohydrate Metabolism.
Quantitative Effects on Carbohydrate Metabolism
The impact of Genotropin on carbohydrate metabolism is often assessed by measuring changes in fasting glucose, insulin levels, and insulin sensitivity using techniques like the hyperinsulinemic-euglycemic clamp.
| Parameter | Study Population | Genotropin Dosage | Duration | Key Findings | Reference(s) |
| Fasting Glucose | Adults with GHD | 2-18 months | - | Statistically significant increase in fasting glucose (WMD: 0.43 mmol/L). | |
| Fasting Insulin | Adults with GHD | Not specified | - | Increased fasting insulin levels. | |
| Insulin Sensitivity | Prepubertal SGA children | 0.034 ± 0.004 mg/kg/day | 2 years | Insulin levels increased in the first year, with no significant change in glucose levels. | [5] |
| Glucose Infusion Rate (GIR) | - | - | - | Data on the direct quantitative impact of Genotropin on GIR from human euglycemic clamp studies is limited and variable. | [4] |
| Hepatic Glucose Production | - | - | - | Genotropin stimulates hepatic glucose production, but specific quantitative data from human studies with Genotropin is not readily available in a consolidated format. |
GHD: Growth Hormone Deficiency, SGA: Small for Gestational Age, WMD: Weighted Mean Difference.
Experimental Protocols
Assessment of Muscle Protein Synthesis with Stable Isotope Tracers
This protocol provides a general framework for measuring muscle protein fractional synthetic rate (FSR) using a primed, constant infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine.
Figure 3: Experimental Workflow for Measuring Muscle Protein Synthesis.
Methodology:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Intravenous catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
-
Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment. A baseline muscle biopsy is obtained from the vastus lateralis under local anesthesia.
-
Tracer Administration: A priming dose of the stable isotope tracer is administered to rapidly achieve isotopic equilibrium in the precursor pools. This is immediately followed by a continuous intravenous infusion of the tracer for a period of several hours.
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid enrichment.
-
Muscle Biopsy: A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period.
-
Sample Processing and Analysis: Muscle tissue is processed to isolate protein-bound and intracellular free amino acids. The isotopic enrichment of the tracer amino acid in plasma, the intracellular free pool, and in the muscle protein is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of mixed muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p1 and E_p2 are the enrichments of the tracer in muscle protein at the first and second biopsies, respectively.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid) over the infusion period.
-
t is the time in hours between the two biopsies.
-
Assessment of Insulin Sensitivity with the Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.
Figure 4: Experimental Workflow for the Hyperinsulinemic-Euglycemic Clamp.
Methodology:
-
Subject Preparation: Subjects are studied after an overnight fast. Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in a contralateral hand vein (heated) for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is started at a predetermined rate (e.g., 40 or 80 mU/m²/min) to raise plasma insulin concentrations to a steady, high level.
-
Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of a dextrose solution (e.g., 20%) is adjusted to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).
-
Steady State: The clamp is typically continued for 2-3 hours. During the last 30-60 minutes, a steady state is usually achieved where the glucose infusion rate (GIR) required to maintain euglycemia becomes constant.
-
Calculation of Insulin Sensitivity: The GIR during the steady-state period is a measure of whole-body glucose disposal and thus reflects insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the infused insulin. The GIR is typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min).
Conclusion
Genotropin exerts a complex and dualistic influence on protein and carbohydrate metabolism. Its potent anabolic effects on protein are mediated through the stimulation of protein synthesis and amino acid transport, driven by the JAK/STAT and mTOR signaling pathways. Conversely, its effects on carbohydrate metabolism are characterized by insulin antagonism, leading to decreased peripheral glucose uptake and increased hepatic glucose production, which can result in impaired glucose tolerance.
For researchers and drug development professionals, a thorough understanding of these divergent metabolic actions is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. The quantitative data and detailed methodologies presented in this guide provide a framework for further investigation into the intricate metabolic roles of Genotropin and other growth hormone therapies. Future research should aim to further delineate the dose-response relationships and long-term metabolic consequences of Genotropin treatment in various patient populations.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is whole body protein turnover perturbed in growth hormone-deficient adults? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Enhanced glucose production in norepinephrine and palmitate stimulated hepatocytes following endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RESULTS - Somatropin (Genotropin) (0.15 mg/day to 0.3 mg/day) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Transmembrane transport and intracellular kinetics of amino acids in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Subcutaneous Genotropin: A Technical Guide to its Pharmacokinetics and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolic fate of subcutaneously administered Genotropin (somatropin), a recombinant human growth hormone. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used therapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic profile of Genotropin following subcutaneous administration is characterized by slow absorption from the injection site, leading to a prolonged serum concentration profile compared to intravenous administration.[1][2][3][4] This sustained presence is crucial for its therapeutic efficacy in treating growth hormone deficiency and other related conditions.[5][6][7]
Absorption
Following subcutaneous injection, Genotropin is absorbed into the systemic circulation with a bioavailability of approximately 80% in both healthy adults and patients with growth hormone deficiency.[2][3][4] The peak serum concentration (Cmax) is typically reached between 3 to 6 hours post-administration.[2] Studies have indicated that the concentration of the formulation can influence the extent of absorption, with a 5.3 mg/mL concentration resulting in a 35% greater area under the curve (AUC) compared to a 1.3 mg/mL concentration in healthy adult males.[3][4]
Distribution
The mean volume of distribution of Genotropin following subcutaneous administration in adults with growth hormone deficiency is estimated to be approximately 1.3 L/kg.[3][4]
Metabolism
The metabolic fate of Genotropin involves classical protein catabolism, primarily occurring in the liver and kidneys.[3][4] The hormone is broken down into its constituent amino acids and smaller peptides.[3][4] In the renal cells, a portion of these breakdown products are returned to the systemic circulation.[3][4]
Excretion
The mean clearance of subcutaneously administered Genotropin in adult patients with growth hormone deficiency is approximately 0.3 L/hrs/kg.[3][4] The terminal half-life after subcutaneous administration is about 2-3 hours, which is significantly longer than the 0.4-hour half-life observed after intravenous administration, a difference attributed to the slow absorption from the subcutaneous depot.[2][3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of subcutaneous Genotropin from various studies.
Table 1: Pharmacokinetic Parameters of Subcutaneous Genotropin in Adults
| Parameter | Value | Reference |
| Bioavailability | ~80% | [2][3][4] |
| Time to Peak Concentration (Tmax) | 3 - 6 hours | [2] |
| Mean Terminal Half-life (t½) | 2 - 3 hours | [2] |
| Mean Clearance (CL/F) | 0.3 (± 0.11) L/hrs/kg | [3][4] |
| Mean Volume of Distribution (Vd/F) | 1.3 (± 0.8) L/kg | [3][4] |
Table 2: Peak Serum Concentration (Cmax) of Subcutaneous Genotropin
| Patient Population | Dose | Formulation Concentration | Mean Cmax (ng/mL) | Reference |
| Adult GHD | 0.03 mg/kg | 1.3 mg/mL | 12.4 (first injection), 12.2 (second injection) | [4] |
| Healthy Adult Males | 0.03 mg/kg | 1.3 mg/mL | 17.4 (± 9.2) | [1] |
| Healthy Adult Males | 0.03 mg/kg | 5.3 mg/mL | 23.0 (± 9.4) | [1] |
| Pediatric GHD | Not Specified | 1.3 mg/mL | 16.3 | [1] |
| Pediatric GHD | Not Specified | 5.3 mg/mL | 21.0 | [1] |
Metabolic Fate
The metabolism of Genotropin, being a protein, follows the general pathways of protein and peptide catabolism. The primary sites for this process are the liver and kidneys.[3][4] The large size of the somatropin molecule prevents its glomerular filtration. Instead, it is taken up by renal tubular cells where it undergoes proteolysis. The resulting amino acids and small peptides are then either reabsorbed into the bloodstream for reuse in protein synthesis or further metabolized.[3][4]
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic studies of subcutaneous Genotropin.
Study Design
Pharmacokinetic studies of Genotropin typically involve a single-dose or multiple-dose, open-label, randomized, crossover or parallel-group design. A washout period of at least one week is commonly implemented in crossover studies. To minimize the interference of endogenous growth hormone, studies may involve the administration of somatostatin to suppress its secretion.
Sample Collection
Blood samples are collected at predetermined time points before and after the subcutaneous administration of Genotropin. Serum or plasma is then separated and stored frozen until analysis.
Bioanalytical Methods
The quantification of somatropin in biological matrices is primarily achieved through immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS).
Principle: RIA is a competitive binding assay where a known quantity of radiolabeled somatropin competes with the unlabeled somatropin in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled somatropin in the sample.
General Procedure:
-
Reagent Preparation: Prepare standards with known concentrations of somatropin, quality control samples, and a radiolabeled somatropin tracer (e.g., with Iodine-125).
-
Assay Setup: Add a specific volume of standards, quality controls, or unknown samples to tubes, followed by the addition of the anti-somatropin antibody.
-
Incubation: Incubate the mixture to allow for the binding of somatropin to the antibody.
-
Competitive Binding: Add the radiolabeled somatropin tracer to all tubes and incubate to allow for competitive binding.
-
Separation: Separate the antibody-bound somatropin from the free somatropin. This can be achieved by using a second antibody that precipitates the primary antibody-antigen complex, followed by centrifugation.
-
Detection: Measure the radioactivity of the precipitate using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of somatropin in the unknown samples by interpolating their radioactivity values on the standard curve.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This method can offer higher specificity compared to immunoassays.
General Procedure:
-
Sample Preparation: This is a critical step to remove interfering substances and enrich the analyte. It may involve:
-
Protein Precipitation: Using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) to precipitate larger proteins.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute somatropin.
-
Immunoaffinity Capture: Using antibodies immobilized on a solid support to specifically capture somatropin from the sample.
-
Enzymatic Digestion: For a "bottom-up" approach, the protein is digested into smaller peptides, and one or more unique "signature" peptides are quantified.
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used to separate somatropin or its signature peptides from other components based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).
-
Ionization: Electrospray ionization (ESI) is typically used to generate charged ions of the analyte.
-
Mass Analysis: In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (the charged somatropin molecule or its signature peptide). The second quadrupole serves as a collision cell where the precursor ion is fragmented. The third quadrupole then selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
-
-
Data Analysis: The peak area of the selected fragment ion is proportional to the concentration of somatropin in the sample. A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the serum concentration-time data using non-compartmental or compartmental analysis.
NCA uses the trapezoidal rule to calculate the area under the concentration-time curve (AUC) without assuming a specific compartmental model. Key parameters derived from NCA include:
-
Cmax: Maximum observed serum concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing the total drug exposure.
-
t½: Terminal half-life, calculated from the slope of the terminal log-linear phase of the concentration-time curve.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
This method involves fitting the concentration-time data to a specific compartmental model (e.g., a one- or two-compartment model with first-order absorption) to describe the drug's disposition in the body. This approach can provide more detailed information about the rates of absorption, distribution, and elimination.
Signaling Pathways
Genotropin exerts its effects by binding to the growth hormone receptor (GHR), a transmembrane protein. This binding event triggers a cascade of intracellular signaling pathways that ultimately regulate gene expression and cellular metabolism.[8][9] The primary signaling pathways activated by Genotropin are the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for growth hormone.
Caption: JAK-STAT signaling cascade initiated by Genotropin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for mediating many of the metabolic effects of growth hormone.
Caption: PI3K/Akt signaling pathway activated by Genotropin.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation and differentiation stimulated by growth hormone.
Caption: MAPK/ERK signaling cascade triggered by Genotropin.
References
- 1. drugs.com [drugs.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 5. news-medical.net [news-medical.net]
- 6. pfizermedical.com [pfizermedical.com]
- 7. genotropin.pfizerpro.com [genotropin.pfizerpro.com]
- 8. Growth Hormone (Somatotropin) [vivo.colostate.edu]
- 9. Physiology, Growth Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical In Vitro Assessment of Genotropin's Therapeutic Equivalence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical in vitro studies essential for establishing the therapeutic equivalence of somatropin products, with a focus on Genotropin® (somatropin [rDNA origin]) as the reference product. Establishing biosimilarity requires a comprehensive comparability exercise, beginning with extensive in vitro characterization to ensure molecular and functional equivalence to the reference biologic. This document outlines the key experimental protocols, data presentation, and underlying biological pathways critical to this assessment.
Foundational In Vitro Bioassays for Therapeutic Equivalence
The demonstration of therapeutic equivalence for a biosimilar of Genotropin relies on a stepwise approach that begins with rigorous in vitro functional assays. These assays are designed to compare the biological activity of the biosimilar with the reference product. The two primary in vitro assays utilized for this purpose are the receptor binding assay and a cell-based proliferation assay.
Growth Hormone Receptor Binding Assay
Objective: To determine and compare the binding affinity of the somatropin product to the human Growth Hormone Receptor (GHR). Equivalence in binding affinity is a critical indicator of potential therapeutic equivalence.
Experimental Protocol:
A competitive radioligand binding assay is a standard method to determine the binding affinity (expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a somatropin product to the GHR.
-
Materials:
-
Receptor Source: Purified recombinant human GHR extracellular domain (hGHR-ECD) or cell membrane preparations from a cell line overexpressing the hGHR.
-
Radioligand: 125I-labeled recombinant human growth hormone (rhGH).
-
Competitor: Unlabeled somatropin reference standard (e.g., Genotropin) and the biosimilar test article.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Detection System: A gamma counter to measure radioactivity.
-
-
Procedure:
-
A constant concentration of the radioligand and the receptor source are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled competitor (either the reference standard or the biosimilar) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki or Kd value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation:
While specific preclinical studies providing a direct Kd value for Genotropin were not publicly available within the scope of this search, published research on human growth hormone variants indicates that the affinity for its receptor is in the nanomolar range. For a biosimilar to be considered equivalent, its binding affinity should be highly similar to that of Genotropin.
| Parameter | Genotropin (Reference) | Biosimilar Somatropin | Acceptance Criteria |
| Binding Affinity (Kd) | Not Publicly Available | To be Determined | Highly similar to the reference product |
Cell-Based Proliferation Assay
Objective: To assess the biological activity of somatropin by measuring its ability to induce the proliferation of a growth hormone-dependent cell line. This functional assay provides a measure of the entire signaling cascade leading to a biological response.
Experimental Protocol:
The Nb2-11 rat lymphoma cell line is a widely used and accepted model for assessing the proliferative activity of somatropin. These cells express the prolactin receptor, which is also stimulated by human growth hormone, leading to cell proliferation.
-
Cell Line: Nb2-11 cells.
-
Culture Medium: Fischer's medium supplemented with fetal bovine serum (FBS), horse serum, and 2-mercaptoethanol. For the assay, a low-serum or serum-free medium is used to minimize background proliferation.
-
Test Articles: Genotropin reference standard and the biosimilar somatropin.
-
Assay Procedure:
-
Nb2-11 cells are washed to remove any residual growth factors and seeded into 96-well plates in a low-serum medium.
-
The cells are treated with serial dilutions of either the Genotropin reference standard or the biosimilar somatropin.
-
The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Cell proliferation is quantified using a colorimetric or fluorometric method, such as the MTT, XTT, or resazurin assay, which measures metabolic activity as an indicator of cell number.
-
The absorbance or fluorescence is read using a plate reader.
-
The data are plotted as cell proliferation versus log concentration of somatropin, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that elicits 50% of the maximal proliferative response).
-
Data Presentation:
The biological activity of the biosimilar is compared to the Genotropin reference standard. The relative potency of the biosimilar is calculated and should fall within a pre-defined equivalence margin. While specific EC50 values for Genotropin from these assays are not consistently reported across public literature, the expectation is that a biosimilar would demonstrate a highly similar dose-response curve and EC50 value.
| Parameter | Genotropin (Reference) | Biosimilar Somatropin | Acceptance Criteria |
| EC50 (ng/mL) | To be Determined | To be Determined | Equivalence margin of 80-125% of the reference |
| Relative Potency | 100% | To be Determined | Within a pre-defined equivalence margin (e.g., 80-125%) |
Visualization of Key Biological and Experimental Pathways
Genotropin Signaling Pathway
Genotropin, like endogenous human growth hormone, exerts its effects by binding to the Growth Hormone Receptor (GHR), a member of the cytokine receptor superfamily. This binding event initiates a downstream signaling cascade, with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway being the principal mediator of its biological effects.
Caption: The JAK/STAT signaling pathway initiated by Genotropin binding to the Growth Hormone Receptor.
Experimental Workflow for In Vitro Comparability
The assessment of therapeutic equivalence through in vitro studies follows a structured workflow to ensure a comprehensive comparison between the reference product (Genotropin) and a potential biosimilar.
Caption: A stepwise workflow for the in vitro assessment of biosimilarity to Genotropin.
Conclusion
The preclinical in vitro evaluation of Genotropin's therapeutic equivalence, particularly in the context of biosimilar development, is a rigorous, data-driven process. The foundational assays—receptor binding and cell-based proliferation—provide critical insights into the molecular and functional similarity between a biosimilar candidate and the reference product. While specific quantitative data for Genotropin's binding affinity and in vitro potency are not always publicly available, the methodologies described herein provide a clear framework for generating the necessary comparative data. The successful demonstration of equivalence in these in vitro studies is a crucial first step in the totality of evidence required to establish the therapeutic equivalence of a somatropin product.
The Evolution and Clinical Validation of Genotropin (Somatropin) for Growth Hormone Deficiency: A Technical Overview
An in-depth examination of the historical development, pivotal clinical trials, and molecular mechanisms of Genotropin, a recombinant human growth hormone, in the treatment of Growth Hormone Deficiency (GHD). This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of Genotropin's journey from its foundational research to its established clinical use.
Historical Development: From Pituitary Extracts to Recombinant Technology
The therapeutic use of growth hormone (GH) predates the advent of recombinant DNA technology. Initially, GH was extracted from the pituitary glands of human cadavers. This method, however, posed significant risks, most notably the transmission of Creutzfeldt-Jakob disease, a fatal neurodegenerative disorder.[1] This critical safety concern halted the use of pituitary-derived GH in 1985 and catalyzed the development of a safer, more reliable source of human growth hormone.[1]
The advent of recombinant DNA technology in the 1970s paved the way for the production of synthetic human growth hormone. Genentech was a pioneer in this field, producing the first biosynthetic human growth hormone in 1979 and gaining FDA approval for their product, Protropin® (somatrem), in October 1985 for the treatment of GHD in children.[2]
Genotropin® (somatropin), a recombinant human growth hormone (rhGH) developed by KabiVitrum (later part of Pharmacia, and now Pfizer), received its initial U.S. approval in 1987.[3] As a recombinant product, Genotropin offered a virtually unlimited and safe supply of growth hormone, identical in its 191-amino acid sequence to the native human growth hormone produced by the pituitary gland.
Over the past three decades, Genotropin has been used to treat over 83,000 children worldwide for various growth disorders.[4] The delivery of Genotropin has also evolved, with the development of user-friendly injection devices designed to improve convenience and patient adherence. These include the GENOTROPIN Pen, a multi-dose pen with a digital display, and the GENOTROPIN MiniQuick, a single-dose, prefilled disposable syringe.[4][5][6]
Mechanism of Action and Signaling Pathways
Genotropin's therapeutic effects are mediated through its interaction with the growth hormone receptor (GHR), a member of the class I cytokine receptor family.[7] The binding of somatropin to the GHR initiates a cascade of intracellular signaling events crucial for growth and metabolism.
Upon binding, somatropin induces the dimerization of the GHR, which in turn activates the associated Janus kinase 2 (JAK2).[4][7][8] This activation leads to the tyrosine phosphorylation of both JAK2 and the GHR itself.[4][8] The phosphorylated receptor then serves as a docking site for various signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[7][8][9]
The activated STAT5 proteins dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of target genes.[7] A key target gene is Insulin-like Growth Factor-1 (IGF-1), which is primarily produced in the liver and mediates many of the growth-promoting effects of GH.[8][9] The GHR also activates other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[9]
Clinical Trials in Pediatric Growth Hormone Deficiency
Genotropin has been extensively studied in pediatric populations with GHD. Clinical trials have consistently demonstrated its efficacy in improving growth velocity and final height.
Pivotal Efficacy Studies
Early multicenter trials established the efficacy of Genotropin in treating pediatric GHD. One such analysis, combining data from four trials with 194 children, showed a significant increase in linear height velocity.[10] In 149 prepubertal children, the mean height velocity increased from 3.3 ± 1.4 cm/year to 9.3 ± 2.6 cm/year after 12 months of treatment.[10] A positive correlation was observed between the weekly dose of Genotropin and the gain in height velocity.[10]
Dosing and Administration Studies
Research has also focused on optimizing the dosing regimen for Genotropin. A key finding from early trials was the superior efficacy of more frequent injections. A regimen of 6-7 injections per week was found to be approximately 25% more effective than 2-3 injections per week, resulting in an additional height velocity gain of 1.8 ± 0.6 cm/year.[10]
Comparative Studies
Genotropin has been compared to other somatropin products. The Romer et al. study, a nine-month, open-label, randomized controlled trial, compared the efficacy and safety of Omnitrope to Genotropin in 89 children with GHD.[11] The results suggested that Genotropin has similar effects on linear growth compared to Omnitrope.[11]
Table 1: Summary of Key Pediatric GHD Clinical Trial Data
| Study/Analysis | Number of Patients | Treatment Group(s) | Duration | Key Efficacy Outcome(s) |
| Combined analysis of 4 multicenter trials[10] | 194 children with GHD | Genotropin | 12 months | Mean height velocity increased from 3.3 cm/year to 9.3 cm/year in prepubertal children. |
| Romer et al.[11] | 89 children with GHD | Genotropin vs. Omnitrope | 9 months | No statistically significant difference in the change in height velocity between the two groups. |
Experimental Protocol: Representative Pediatric GHD Efficacy Trial
The following provides a generalized experimental protocol based on the methodologies of typical pediatric GHD clinical trials with Genotropin.
Clinical Trials in Adult Growth Hormone Deficiency
Genotropin is also indicated for the treatment of adults with either childhood-onset or adult-onset GHD. Clinical trials in this population have focused on the metabolic effects of growth hormone replacement therapy.
Pivotal Placebo-Controlled Trials
The efficacy of Genotropin in adult GHD was established in six randomized, double-blind, placebo-controlled clinical trials involving a total of 172 patients.[12] These trials typically included a 6-month double-blind treatment period followed by an open-label extension.
The primary outcomes of these studies related to changes in body composition. At the end of the 6-month treatment period, patients receiving Genotropin showed beneficial changes compared to the placebo group.[12]
Table 2: Summary of Body Composition Changes in Adult GHD Trials (6 Months)
| Parameter | Change in Genotropin Group | Change in Placebo Group |
| Lean Body Mass | Increase | Decrease/No significant change |
| Total Body Fat Mass | Decrease | Increase/No significant change |
| Lean/Fat Ratio | Increase | Decrease/No significant change |
| Total Body Water | Increase | Decrease/No significant change |
| Waist Circumference | Decrease | Increase/No significant change |
Data summarized from placebo-controlled trials.[1][12]
These positive effects on body composition were maintained with continued treatment beyond 6 months.[12] Bone mineral density initially declined after 6 months but returned to baseline values after 12 months of treatment.[12]
Dosing in Adult GHD
In the pivotal adult trials, Genotropin was administered as a daily subcutaneous injection.[12] A common dosing regimen was 0.04 mg/kg/week for the first month, increasing to 0.08 mg/kg/week for the subsequent months.[12] Current prescribing information also allows for a non-weight-based starting dose of approximately 0.2 mg/day, which can be gradually increased based on clinical response and serum IGF-1 concentrations.[13]
Experimental Protocol: Representative Adult GHD Body Composition Trial
The following outlines a generalized protocol for a clinical trial evaluating the effect of Genotropin on body composition in adults with GHD.
Conclusion
Genotropin has a well-established history as a safe and effective treatment for Growth Hormone Deficiency in both pediatric and adult populations. Its development from early recombinant technology to a widely used therapeutic with advanced delivery systems highlights significant progress in the management of GHD. The extensive body of clinical trial data supports its efficacy in promoting linear growth in children and improving body composition and metabolic parameters in adults. The understanding of its mechanism of action through the JAK-STAT signaling pathway provides a solid molecular basis for its therapeutic effects. Continued research and post-marketing surveillance will further refine the long-term safety and efficacy profile of Genotropin.
References
- 1. EXECUTIVE SUMMARY - Somatropin (Genotropin) (0.15 mg/day to 0.3 mg/day) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FDA Approves Genentech's Drug To Treat Children's Growth Disorder - BioSpace [biospace.com]
- 3. These highlights do not include all the information needed to use GENOTROPIN safely and effectively. See full prescribing information for GENOTROPIN GENOTROPIN® (somatropin) for injection, for subcutaneous use Initial U.S. Approval: 1987 [dailymed.nlm.nih.gov]
- 4. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. genotropin.com [genotropin.com]
- 7. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snoidetx.github.io [snoidetx.github.io]
- 10. Clinical experience with Genotropin in growth hormone deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. pfizermedical.com [pfizermedical.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Genotropin® (somatropin) in Pediatric Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for the dosage calculation of Genotropin® in pediatric patients with Growth Hormone Deficiency (GHD). The information is compiled from prescribing information, clinical trial data, and established scientific understanding of growth hormone signaling.
Introduction
Genotropin® is a recombinant human growth hormone (GH) indicated for the treatment of growth failure in pediatric patients due to inadequate secretion of endogenous growth hormone.[1][2][3] The primary therapeutic goal is to normalize height velocity and attain a final adult height within the normal range. The dosage of Genotropin® must be individualized for each patient based on their specific needs and therapeutic response.[4][5][6][7]
Quantitative Data Summary
The recommended dosage of Genotropin® for pediatric GHD is based on body weight and is titrated based on individual patient response and serum concentrations of Insulin-like Growth Factor-I (IGF-I).
Table 1: Recommended Genotropin® Dosage for Pediatric Growth Hormone Deficiency
| Parameter | Recommended Dosage |
| Starting Dose | 0.16 to 0.24 mg/kg body weight/week[1][4][5][6] |
| Frequency | The weekly dose should be divided into 6 or 7 subcutaneous injections[1][4][6] |
| Administration | Subcutaneous injection, with the site rotated daily to prevent lipoatrophy[4] |
Table 2: Factors Influencing Genotropin® Dosage Adjustments
| Factor | Consideration |
| Growth Response | The primary indicator for dose adjustment. Failure to increase growth rate, especially in the first year, warrants reassessment of compliance and other potential causes of growth failure.[4][5][6] |
| IGF-I Levels | Serum IGF-I concentrations should be monitored and maintained within the age- and gender-specific normal range. Doses should be decreased if IGF-I levels are consistently above this range.[4][6] |
| Pubertal Status | Dosage requirements may increase during puberty. |
| Adverse Events | The dose should be decreased if the patient experiences adverse events.[4][6] |
| Compliance | Poor compliance is a common reason for treatment failure and should be assessed before dose escalation.[5][6] |
Experimental Protocols
The following protocols are derived from the methodologies employed in clinical trials establishing the efficacy and safety of Genotropin® in pediatric GHD.
Protocol for Initial Dosage Calculation and Administration
Objective: To establish the initial weight-based weekly and daily dosage of Genotropin® for a pediatric patient with confirmed GHD.
Materials:
-
Patient's current body weight in kilograms (kg)
-
Genotropin® prescribing information
-
Calculator
-
Genotropin® two-chamber cartridge (5 mg or 12 mg)[5]
-
Appropriate Genotropin® delivery device (e.g., GENOTROPIN PEN®)
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Confirm Diagnosis: Ensure the patient has a confirmed diagnosis of GHD based on standard clinical and biochemical criteria, including at least two provocative GH stimulation tests.
-
Record Patient Weight: Accurately measure and record the patient's body weight in kg.
-
Calculate Weekly Dose:
-
Select a starting dose within the recommended range of 0.16 to 0.24 mg/kg/week.[1][4][5][6] The choice within this range may be guided by the severity of GHD and the treating physician's clinical judgment.
-
Multiply the patient's weight (kg) by the selected dose (mg/kg/week) to determine the total weekly dose in mg.
-
Example: For a 20 kg child, with a starting dose of 0.2 mg/kg/week, the weekly dose is 20 kg * 0.2 mg/kg/week = 4.0 mg/week.
-
-
Calculate Daily Dose:
-
Prepare and Administer Genotropin®:
-
Follow the instructions for the specific Genotropin® delivery device for reconstitution and dose setting.
-
Administer the calculated daily dose via subcutaneous injection.
-
Rotate the injection site daily among the thigh, buttocks, or abdomen to minimize the risk of lipoatrophy.[4]
-
-
Documentation: Record the date, time, dose administered, and injection site in the patient's logbook.
Protocol for Dose Titration and Monitoring
Objective: To monitor the efficacy and safety of Genotropin® therapy and adjust the dosage to optimize growth response while maintaining IGF-I levels within the normal range.
Materials:
-
Patient's growth chart (height, weight, and growth velocity)
-
Laboratory requisitions for serum IGF-I measurement
-
Patient's treatment logbook
Procedure:
-
Regular Follow-up Visits: Schedule follow-up visits every 3-6 months.
-
Growth Assessment:
-
At each visit, measure and plot the patient's height and weight on an appropriate growth chart.
-
Calculate and assess the height velocity (cm/year). A significant increase in height velocity is expected during the first year of treatment.
-
-
Biochemical Monitoring:
-
Measure serum IGF-I levels at baseline and then periodically (e.g., every 6-12 months) during treatment.
-
Compare the patient's IGF-I level to the age- and gender-specific normal range.
-
-
Dosage Adjustment Criteria:
-
Inadequate Growth Response: If the height velocity does not increase satisfactorily, first assess for poor compliance, incorrect injection technique, or other underlying medical conditions (e.g., hypothyroidism, malnutrition).[4][5][6] If these are ruled out, consider a gradual increase in the Genotropin® dose.
-
Elevated IGF-I Levels: If serum IGF-I levels are consistently above the upper limit of the normal range, the Genotropin® dose should be reduced.[4][6]
-
Adverse Events: If the patient experiences treatment-related adverse events, the dose may need to be reduced or temporarily discontinued.
-
-
Discontinuation of Therapy: Treatment with Genotropin® for short stature should be discontinued when the epiphyses are fused.[1][4][5][6]
Mandatory Visualizations
Signaling Pathway
The biological effects of Genotropin® are mediated through the growth hormone receptor (GHR), which activates intracellular signaling cascades, primarily the JAK-STAT pathway.
Caption: Growth Hormone (GH) Signaling via the JAK-STAT Pathway.
Experimental Workflow
The following diagram illustrates the logical workflow for the dosage calculation and management of Genotropin® in pediatric GHD.
Caption: Workflow for Genotropin® Dosage Calculation and Management.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. genotropin.com [genotropin.com]
- 4. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 5. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. SMPDB [smpdb.ca]
Application Notes and Protocols for Subcutaneous Injection of Genotropin in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genotropin, a brand of recombinant human growth hormone (somatropin), is a critical component in various preclinical studies, including those investigating growth, metabolism, and tissue repair. Proper handling and administration are paramount to ensure experimental accuracy and animal welfare. These application notes provide detailed protocols for the subcutaneous (SC) injection of Genotropin in common laboratory animals, with a focus on mice and rats.
Data Presentation
Table 1: Recommended Materials for Subcutaneous Injection
| Material | Specification for Mice | Specification for Rats |
| Syringe | 0.5 - 3 ml | 3 - 5 ml |
| Needle Gauge | 25 - 27 G[1] | 23 - 25 G[2] |
| Needle Length | 5/8 inch or smaller[1] | 5/8 inch[2] |
| Injection Volume | Up to 5 ml/kg per site[1] | Up to 5 ml/kg per site[2] |
Table 2: Example Dosages of Somatropin in Rodent Studies
| Animal Model | Research Area | Dosage | Reference |
| Rat | Growth Studies | 0.1, 0.5, and 1.0 mg/kg/day | [3] |
| Rat | Metabolic Studies (Obesity) | 2 mg/day | [4] |
| Rat | Burn Injury | Not specified, but anabolic effects studied | [5] |
| XO Mouse | Growth Studies | 0.5 IU/day | [6] |
Note: Dosages should be optimized for specific experimental goals and animal models. The provided dosages are for reference from published studies.
Experimental Protocols
Reconstitution of Lyophilized Genotropin
Genotropin is supplied as a lyophilized powder. For laboratory use, it can be reconstituted using the provided diluent (if available) or a suitable sterile vehicle like bacteriostatic water for injection.
Materials:
-
Vial of lyophilized Genotropin
-
Vial of sterile diluent (e.g., bacteriostatic water for injection)
-
Sterile syringe and needle for reconstitution
-
Alcohol wipes
-
Sharps container
Procedure:
-
Preparation: Wash hands thoroughly and work on a clean surface. Remove the plastic caps from the Genotropin and diluent vials and wipe the rubber stoppers with an alcohol wipe.[7]
-
Diluent Withdrawal: Using a sterile syringe, draw up the required volume of diluent.
-
Reconstitution: Slowly inject the diluent into the Genotropin vial, aiming the stream against the side of the vial to avoid frothing.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the protein.[8][9] The resulting solution should be clear and colorless.[10]
-
Storage: Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated at 2-8°C.
Subcutaneous Injection Procedure for Mice and Rats
This protocol outlines the standard procedure for subcutaneous injection in rodents.
Materials:
-
Properly restrained animal
-
Syringe with reconstituted Genotropin and appropriate needle
-
Alcohol wipes (optional)
-
Sharps container
Procedure:
-
Animal Restraint:
-
Site Selection: The preferred injection site is the loose skin over the back, between the shoulder blades.[11]
-
Injection:
-
Create a "tent" of skin at the injection site by lifting the loose skin.[11][12]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.[1][11]
-
Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears in the syringe hub, withdraw the needle and select a new site.[1][2][13]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Injection Monitoring: Observe the animal for any adverse reactions after the injection.
-
Disposal: Dispose of the needle and syringe in a designated sharps container.[7]
Visualizations
Genotropin Signaling Pathway
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effect of long-term somatotropin treatment on body composition and life span in aging obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of the anabolic activity of somatropin in normal and burned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of growth hormone dosing on ultimate weight and length of XO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 8. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 9. pfizermedical.com [pfizermedical.com]
- 10. genotropin.com [genotropin.com]
- 11. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
Establishing a Genotropin® (Somatropin) Treatment Regimen for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genotropin®, a brand of recombinant human growth hormone (rhGH), is a potent therapeutic agent for treating growth disorders. Its application in preclinical in vivo research is crucial for understanding its mechanisms of action and exploring new therapeutic indications. These application notes provide a comprehensive guide for establishing a Genotropin® treatment regimen in rodent models. Detailed protocols for dose preparation, administration, efficacy monitoring, and analysis of key signaling pathways are presented to facilitate robust and reproducible preclinical studies.
Introduction to Genotropin®
Genotropin® (somatropin) is a polypeptide hormone of recombinant DNA origin, identical in sequence to the pituitary-derived human growth hormone. It stimulates skeletal and somatic growth, and exerts profound effects on metabolism.[1][2] Its primary mechanism of action is mediated through the growth hormone receptor (GHR), leading to the activation of intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[3][4][5] The activation of these pathways culminates in the production of insulin-like growth factor 1 (IGF-1), primarily in the liver, which mediates many of the downstream anabolic and growth-promoting effects of GH.[6]
Establishing the In Vivo Treatment Regimen
Animal Models
The most commonly used animal models for studying the effects of growth hormone are rats and mice, particularly hypophysectomized or genetically modified strains with deficient endogenous GH production (e.g., GHRH knockout mice).[7] The choice of model will depend on the specific research question.
Dosage and Administration
The optimal dose of Genotropin® for in vivo studies can vary depending on the animal model, age, and the specific research goals. Based on published literature, a range of doses has been shown to be effective. The weekly dose is typically divided into daily subcutaneous injections to mimic the pulsatile nature of endogenous GH secretion.[8][9]
Table 1: Recommended Starting Doses for Genotropin® in Rodent Models
| Animal Model | Daily Dose Range (mg/kg) | Administration Route | Reference |
| Hypophysectomized Rats | 0.2 - 0.4 | Subcutaneous | [10] |
| Nude Mice (Xenograft) | 0.67 - 16.75 | Subcutaneous | [7] |
| GHRH Knockout Mice | 0.03 - 0.07 (escalating) | Subcutaneous | [7] |
| Reproductive Toxicity (Rats) | 0.3 - 3.3 | Subcutaneous | [8] |
Protocol 1: Preparation and Administration of Genotropin® for In Vivo Studies
Materials:
-
Genotropin® lyophilized powder cartridge (e.g., 5 mg or 12 mg)[9]
-
Sterile diluent (bacteriostatic water for injection or sterile water for injection)
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
Alcohol swabs
Procedure:
-
Reconstitution:
-
Following aseptic techniques, reconstitute the Genotropin® lyophilized powder with the appropriate volume of sterile diluent to achieve the desired stock concentration. For example, reconstituting a 5 mg cartridge with 1 mL of diluent yields a 5 mg/mL stock solution.
-
Gently swirl the cartridge to dissolve the powder. Do not shake vigorously , as this can denature the protein.[11] The reconstituted solution should be clear and colorless.[8]
-
-
Dose Calculation and Dilution:
-
Calculate the required volume of the stock solution based on the animal's body weight and the desired dose.
-
If necessary, perform a serial dilution of the stock solution with sterile saline or phosphate-buffered saline (PBS) to achieve the final injection volume, which is typically 100-200 µL for mice and can be up to 500 µL for rats.
-
-
Subcutaneous Administration:
-
Gently restrain the animal.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Inject the calculated dose and withdraw the needle.
-
Rotate the injection site daily to prevent lipoatrophy.[8]
-
Monitoring Treatment Efficacy
The efficacy of the Genotropin® treatment regimen should be monitored through a combination of physical measurements and biomarker analysis.
Growth Parameters
Regular monitoring of body weight and length is a fundamental aspect of assessing the anabolic effects of Genotropin®.
Table 2: Schedule for Monitoring Growth Parameters
| Parameter | Frequency | Method |
| Body Weight | Daily or every other day | Calibrated animal scale |
| Body Length (Nose-to-Anus) | Weekly | Ruler or calipers on an anesthetized animal |
Protocol 2: Measurement of Long Bone Growth
Materials:
-
Anesthesia (e.g., isoflurane)
-
Digital X-ray machine or micro-computed tomography (µCT) scanner
-
Calipers
Procedure (using µCT):
-
Anesthetize the animal.
-
Secure the animal on the scanner bed.
-
Perform a scout scan to locate the tibia or femur.
-
Acquire high-resolution scans of the selected long bone at baseline and at the end of the treatment period.
-
Using the µCT software, measure the total length of the bone and the length of the epiphyseal growth plate.
Body Composition Analysis
Genotropin® treatment is expected to increase lean body mass and decrease fat mass. Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method for assessing these changes.
Protocol 3: Body Composition Analysis using DEXA
Materials:
-
DEXA scanner for small animals
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the animal.
-
Position the animal on the DEXA scanner bed according to the manufacturer's instructions.
-
Perform a whole-body scan.
-
Analyze the scan data to determine lean mass, fat mass, and bone mineral density.
Biomarker Analysis
Serum IGF-1 is a key downstream mediator of GH action and serves as a reliable biomarker for treatment efficacy.
Table 3: Key Biomarkers for Genotropin® Efficacy
| Biomarker | Sample Type | Analytical Method |
| Insulin-like Growth Factor 1 (IGF-1) | Serum | ELISA or LC-MS/MS |
Protocol 4: Measurement of Serum IGF-1 by ELISA
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercially available rat or mouse IGF-1 ELISA kit
-
Microplate reader
Procedure:
-
Collect blood from the animals via an appropriate method (e.g., tail vein, saphenous vein, or cardiac puncture at sacrifice).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until analysis.
-
Perform the IGF-1 ELISA according to the manufacturer's instructions.
Analysis of Signaling Pathways
To elucidate the molecular mechanisms of Genotropin® action, it is essential to assess the activation of key signaling pathways in target tissues such as the liver and bone.
JAK/STAT Pathway Activation
The phosphorylation of JAK2 and STAT5 is an early and critical event in GH signaling.
Caption: Genotropin-induced JAK/STAT signaling pathway.
Protocol 5: Western Blot for p-JAK2 and p-STAT5 in Liver Tissue
Materials:
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-total JAK2, anti-p-STAT5, anti-total STAT5)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Tissue Collection and Lysis:
-
Euthanize the animal and immediately excise the liver.
-
Snap-freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
MAPK/ERK Pathway Activation
The phosphorylation of ERK1/2 is another important signaling event downstream of GHR activation.
Caption: Genotropin-induced MAPK/ERK signaling pathway.
Protocol 6: Immunohistochemistry for p-ERK in Femur Sections
Materials:
-
4% paraformaldehyde in PBS
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin embedding reagents
-
Microtome
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody (anti-p-ERK)
-
Biotinylated secondary antibody
-
ABC reagent (avidin-biotin-peroxidase complex)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Preparation:
-
Fix the dissected femur in 4% paraformaldehyde overnight at 4°C.
-
Decalcify the bone in 10% EDTA for 14-21 days.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm sections using a microtome.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the anti-p-ERK primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody, followed by the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the p-ERK positive cells in the growth plate and bone marrow.
-
Experimental Workflow
Caption: Experimental workflow for a Genotropin in vivo study.
Conclusion
The successful establishment of a Genotropin® treatment regimen for in vivo studies requires careful consideration of the animal model, dosage, and methods for monitoring efficacy. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute preclinical studies to investigate the physiological and molecular effects of Genotropin®. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of growth hormone biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Recombinant human growth hormone (rhGH) treatment of MKN-45 xenograft mice improves nutrition status and strengthens immune function without promoting tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pfizermedical.com [pfizermedical.com]
Application Notes and Protocols for Studying Growth Failure in Turner Syndrome Models Using Genotropin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turner syndrome (TS) is a genetic disorder in females caused by the complete or partial absence of the second X chromosome.[1] A cardinal feature of TS is short stature, which is largely attributed to the haploinsufficiency of the Short Stature Homeobox-containing (SHOX) gene.[1][2][3] The SHOX gene is crucial for normal bone development, and its deficiency leads to impaired chondrogenesis and premature fusion of the growth plates.[2][4] Genotropin (somatropin), a recombinant form of human growth hormone (GH), is a standard treatment for growth failure in children with TS.[5][6] It promotes linear growth by stimulating the production of Insulin-like Growth Factor 1 (IGF-1), which in turn acts on the growth plates to promote chondrocyte proliferation and differentiation.[7][8]
These application notes provide a framework for preclinical studies investigating the efficacy and mechanisms of Genotropin in ameliorating growth failure in relevant models of Turner syndrome. The protocols outlined below describe the use of the XO mouse model, an established in vivo model for TS, and in vitro chondrocyte models to study the effects of Genotropin on skeletal growth and cellular function.
In Vivo Model: XO Mouse
The XO mouse is a recognized animal model for Turner syndrome, exhibiting characteristics such as growth retardation.[7][9] These mice provide a valuable tool to study the effects of therapeutic interventions like Genotropin on skeletal development in a whole-organism context.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo study of Genotropin in XO mice.
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a study investigating the effect of recombinant human growth hormone (hGH) on XO mice.
| Parameter | XO + Placebo (Mean ± SD) | XO + hGH (Mean ± SD) | XX + Placebo (Mean ± SD) |
| Final Body Weight (g) | 29.0 ± 2.5 | 39.2 ± 3.1 | 28.5 ± 2.8 |
| Final Body Length (cm) | 19.2 ± 0.8 | 21.1 ± 0.7 | 19.5 ± 0.9 |
| Femur Length (mm) | 15.8 ± 0.5 | 17.2 ± 0.6 | 16.0 ± 0.7 |
| Tibia Length (mm) | 17.1 ± 0.6 | 18.5 ± 0.5 | 17.3 ± 0.8 |
| Serum IGF-1 (ng/mL) | Significantly higher than XX | No significant change vs. XO placebo | Baseline |
| *Statistically significant difference compared to XO + Placebo group. Data adapted from a study by Hultcrantz et al.[7] |
In Vitro Model: SHOX-Deficient Chondrocytes
To investigate the cellular mechanisms of Genotropin action, in vitro models are indispensable. Creating SHOX-deficient chondrocyte cell lines using CRISPR/Cas9 technology allows for controlled experiments to dissect the signaling pathways affected by growth hormone treatment.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro study of Genotropin in SHOX-deficient chondrocytes.
Signaling Pathways
Genotropin exerts its effects primarily through the Growth Hormone Receptor (GHR), activating downstream signaling cascades that lead to the production of IGF-1 and direct effects on chondrocytes.
Growth Hormone Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. High density micromass cultures of a human chondrocyte cell line: A reliable assay system to reveal the modulatory functions of pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Differential aging of growth plate cartilage underlies differences in bone length and thus helps determine skeletal proportions | PLOS Biology [journals.plos.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Effect of growth hormone dosing on ultimate weight and length of XO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 mediated generation of stable chondrocyte cell lines with targeted gene knockouts; analysis of an aggrecan knockout cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micromass cultures are effective for differentiation of human amniotic fluid stem cells into chondrocytes | Clinics [elsevier.es]
Application Notes and Protocols: Genotropin in Prader-Willi Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Genotropin (somatropin), a recombinant human growth hormone, in the context of Prader-Willi Syndrome (PWS) research. This document outlines the established effects of Genotropin on key physiological and cognitive parameters in individuals with PWS, supported by quantitative data from clinical studies. Detailed protocols for key experimental procedures are provided to facilitate the design and execution of future research in this field.
Introduction
Prader-Willi Syndrome is a complex genetic disorder characterized by a range of symptoms including hyperphagia, obesity, hypotonia, developmental delays, and growth failure.[1][2] Growth hormone deficiency is a common feature of PWS, and treatment with Genotropin has become a standard of care to address growth failure and improve body composition.[3][4][5] Research applications of Genotropin in PWS extend beyond linear growth to investigate its impact on metabolism, cognitive function, and overall quality of life.
Effects of Genotropin in Prader-Willi Syndrome
Genotropin therapy in individuals with PWS has been shown to have significant beneficial effects on several key parameters:
-
Body Composition: Treatment with Genotropin consistently leads to a reduction in fat mass and an increase in lean body mass.[6][7][8] This is a critical outcome in a population predisposed to obesity.
-
Linear Growth: Genotropin effectively stimulates linear growth in children with PWS, helping them to achieve a more normal adult height.[3]
-
Metabolic Parameters: While the effects on glucose metabolism require careful monitoring, studies have shown that Genotropin can be administered without significantly impairing glucose tolerance in many patients.[6][9]
-
Cognitive Function: There is growing evidence to suggest that growth hormone treatment may have a positive impact on cognitive development and motor skills in children with PWS.[10]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative effects of Genotropin on body composition in pediatric and adult patients with PWS as reported in key clinical trials.
Table 1: Effect of Genotropin on Body Composition in Pediatric Patients with Prader-Willi Syndrome (Mean ± SD) [1][7]
| Parameter | Genotropin (n=14-15) | Untreated Control (n=10-12) |
| Fat Mass (kg) | ||
| Baseline | 12.3 ± 6.8 | 9.4 ± 4.9 |
| Change from months 0 to 12 | -0.9 ± 2.2 | 2.3 ± 2.4 |
| Lean Body Mass (kg) | ||
| Baseline | 15.6 ± 5.7 | 14.3 ± 4.0 |
| Change from months 0 to 12 | 4.7 ± 1.9 | 0.7 ± 2.4 |
| Lean Body Mass/Fat Mass Ratio | ||
| Baseline | 1.4 ± 0.4 | 1.8 ± 0.8 |
| Change from months 0 to 12 | 1.0 ± 1.4* | -0.1 ± 0.6 |
| Body Weight (kg) | ||
| Baseline | 27.2 ± 12.0 | 23.2 ± 7.0 |
| Change from months 0 to 12 | 3.7 ± 2.0 | 3.5 ± 1.9 |
*p < 0.005
Table 2: Effect of Genotropin on Body Composition in Adult Patients with Prader-Willi Syndrome [6]
| Parameter | Baseline (Mean ± SE) | 6-12 Months of GH (Mean ± SE) | p-value |
| Lean Body Mass (kg) | 42.65 ± 2.25 | 45.47 ± 2.31 | ≤ 0.0001 |
| Percent Fat (%) | 42.84 ± 1.12 | 39.95 ± 1.34 | 0.025 |
Signaling Pathway
Genotropin exerts its effects primarily through the activation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. Upon binding to the growth hormone receptor (GHR), a cascade of intracellular signaling events is initiated, leading to the production of IGF-1, primarily in the liver. IGF-1 then acts on target tissues to promote growth and regulate metabolism.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. praderwillinews.com [praderwillinews.com]
- 4. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 5. drugs.com [drugs.com]
- 6. Growth hormone treatment of adults with Prader-Willi syndrome and growth hormone deficiency improves lean body mass, fractional body fat, and serum triiodothyronine without glucose impairment: results from the United States multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pezz.ch [pezz.ch]
- 9. Growth hormone treatment improves body composition in adults with Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. praderwillinews.com [praderwillinews.com]
Application Notes and Protocols for Long-Term Genotropin® (Somatropin) Administration in Idiopathic Short Stature Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term clinical studies on the administration of Genotropin® (somatropin), a recombinant human growth hormone, for the treatment of Idiopathic Short Stature (ISS).
Introduction
Idiopathic Short Stature (ISS) is a condition in which a child's height is more than two standard deviations below the mean for their age and sex, without a discernible cause.[1][2] Long-term treatment with Genotropin® has been investigated as a therapeutic option to increase growth velocity and final adult height in this population.[3][4][5] These notes are intended to guide researchers in the design and execution of robust clinical trials to further evaluate the efficacy and safety of this treatment.
Signaling Pathway of Genotropin®
Genotropin® (somatropin) is a recombinant form of human growth hormone (GH) that primarily signals through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6][7][8][9][10] Upon binding to the growth hormone receptor (GHR), a cascade of intracellular events is initiated, leading to the transcription of target genes, including Insulin-like Growth Factor-1 (IGF-1), which is a key mediator of GH's growth-promoting effects.[6][8][10]
Experimental Protocols
Study Design and Population
A long-term, randomized, open-label, multi-center design is often employed to evaluate the efficacy and safety of Genotropin® in children with ISS.[11][12]
3.1.1. Inclusion Criteria:
-
Prepubertal children with bone ages between 3 and 10 years for males and 3 and 9 years for females.[11][12][13]
-
Height standard deviation score (SDS) of ≤ -2.25.[14]
-
Growth velocity less than the 25th percentile for bone age.[11][12]
-
Peak stimulated GH level > 10 ng/mL to exclude classical GH deficiency.[11][12][14]
3.1.2. Exclusion Criteria:
-
Diagnosis of any systemic disease that could be the cause of short stature (e.g., renal, cardiac, gastrointestinal disease).[14]
-
Known pituitary hormone deficiencies.[14]
-
Abnormal karyotype, Small for Gestational Age (SGA), or skeletal dysplasia.[13]
-
Bone age advanced by more than 3 years over chronological age.[14]
Growth Hormone Stimulation Testing
To confirm non-GH deficient status, a GH stimulation test is performed at baseline.
3.2.1. Preparation:
-
The patient should fast for 10-12 hours prior to the test; water is permitted.[3][4][15]
-
Ensure the patient has had a normal carbohydrate intake for 3 days leading up to the test.[4]
-
Discontinue any medications that may interfere with the test results, as advised by the physician.[15]
-
For prepubertal children, priming with sex steroids (e.g., ethinyl estradiol or testosterone) may be considered to enhance the accuracy of the test.[16]
3.2.2. Procedure (Arginine and Clonidine Stimulation Test):
-
Insert an intravenous (IV) line for blood sampling and administration of provocative agents.[3][4]
-
Draw a baseline blood sample (-30 minutes).
-
Draw blood samples at 0, 30, 60, and 90 minutes post-Clonidine administration.[3]
-
Following the 90-minute sample, administer L-arginine intravenously over 30 minutes.[3][17]
-
Draw blood samples at 120, 150, and 180 minutes from the start of the L-arginine infusion.
-
A peak GH concentration greater than 10 ng/mL is typically considered a normal response, ruling out classical GH deficiency.[16]
Dosing and Administration
Genotropin® is administered via subcutaneous injection. The recommended weekly dose for ISS is up to 0.47 mg/kg, divided into 6 or 7 daily injections.[18] Dosing can be individualized based on the patient's growth response and IGF-1 levels.[11][12]
Schedule of Assessments
A rigorous schedule of assessments is crucial for monitoring efficacy and safety throughout the study.
| Assessment | Baseline | Month 3 | Month 6 | Month 12 | Annually Thereafter |
| Height & Weight | ✓ | ✓ | ✓ | ✓ | ✓ |
| Height Velocity | ✓ | ✓ | ✓ | ||
| Bone Age | ✓ | ✓ | ✓ | ||
| IGF-1 & IGFBP-3 | ✓ | ✓ | ✓ | ✓ | ✓ |
| Tanner Staging | ✓ | ✓ | ✓ | ✓ | |
| Adverse Events | ✓ | ✓ | ✓ | ✓ | ✓ |
| Fasting Glucose & HbA1c | ✓ | ✓ | ✓ | ||
| Thyroid Function Tests | ✓ | ✓ | As needed |
3.4.1. Bone Age Assessment: Bone age should be assessed annually using the Greulich and Pyle method to monitor skeletal maturation.[18] Regular monitoring is beneficial in patients undergoing growth hormone therapy.[19]
3.4.2. IGF-1 Monitoring: Serum IGF-1 levels should be monitored to assess compliance, treatment response, and for dose titration.[18][20][21] It is important to interpret IGF-1 levels in the context of age, sex, and pubertal stage.[20]
Statistical Analysis
The statistical analysis plan (SAP) should be finalized before the unblinding of the study data.[22][23][24][25]
3.5.1. Primary Efficacy Endpoint: The primary endpoint is typically the change in height SDS from baseline after a specified period (e.g., 2 or 4 years).[11][12]
3.5.2. Secondary Efficacy Endpoints:
-
Change in height velocity.
-
Change in predicted adult height.
-
Time to reach a height SDS within the normal range (>-2 SDS).[13]
3.5.3. Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in laboratory parameters (e.g., glucose, HbA1c, thyroid function).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Baseline Demographics and Growth Characteristics
| Parameter | Treatment Group (n=) | Control Group (n=) |
| Age (years), mean ± SD | ||
| Sex (Male/Female), n (%) | ||
| Height (cm), mean ± SD | ||
| Height SDS, mean ± SD | ||
| Weight (kg), mean ± SD | ||
| BMI ( kg/m ²), mean ± SD | ||
| Bone Age (years), mean ± SD | ||
| Mid-parental Height (cm), mean ± SD | ||
| Peak Stimulated GH (ng/mL), mean ± SD | ||
| IGF-1 (ng/mL), mean ± SD |
Table 2: Efficacy Outcomes Over 4 Years of Treatment
| Parameter | Year 1 | Year 2 | Year 3 | Year 4 |
| Change in Height SDS from Baseline, mean ± SD | ||||
| Treatment Group | ||||
| Control Group | ||||
| Height Velocity (cm/year), mean ± SD | ||||
| Treatment Group | ||||
| Control Group | ||||
| Change in Bone Age (years), mean ± SD | ||||
| Treatment Group | ||||
| Control Group | ||||
| Change in IGF-1 SDS from Baseline, mean ± SD | ||||
| Treatment Group | ||||
| Control Group |
Table 3: Summary of Adverse Events
| Adverse Event | Treatment Group (n=) | Control Group (n=) |
| Any Adverse Event, n (%) | ||
| Serious Adverse Events, n (%) | ||
| Headache | ||
| Arthralgia | ||
| Injection Site Reactions | ||
| Scoliosis Progression | ||
| Impaired Glucose Tolerance |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of a long-term Genotropin® study for ISS and the logical relationships in patient stratification.
References
- 1. Clinical Indications for Growth Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GH Resistance Is a Component of Idiopathic Short Stature: Implications for rhGH Therapy [frontiersin.org]
- 3. mskcc.org [mskcc.org]
- 4. bcchildrens.ca [bcchildrens.ca]
- 5. Efficacy and safety results of long-term growth hormone treatment of idiopathic short stature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth Hormone/IGF-1 Signaling Pathway | Sino Biological [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. A 4-Year, Open-Label, Multicenter, Randomized Trial of Genotropin® Growth Hormone in Patients with Idiopathic Short Stature: Analysis of 4-Year Data Comparing Efficacy, Efficiency, and Safety between an Individualized, Target-Driven Regimen and Standard Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. mountsinai.org [mountsinai.org]
- 15. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 16. labcorp.com [labcorp.com]
- 17. Growth Hormone Stimulation Test (Outpatient) [nationwidechildrens.org]
- 18. Effect of growth hormone treatment on children with idiopathic short stature (ISS), idiopathic growth hormone deficiency (IGHD), small for gestational age (SGA) and Turner syndrome (TS) in a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regular monitoring of bone age is useful in children treated with growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interpreting IGF-1 in children treated with recombinant growth hormone: challenges during early puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The growth hormone–insulin-like growth factor-I axis in the diagnosis and treatment of growth disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. aub.edu.lb [aub.edu.lb]
- 25. Guidelines for the Content of Statistical Analysis Plans in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Genotropin's Effect on Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genotropin (somatropin), a recombinant human growth hormone, is known to play a crucial role in skeletal growth and development. Its effects are, in part, mediated by its action on chondrocytes, the primary cells in cartilage. Understanding the cellular and molecular mechanisms by which Genotropin influences chondrocyte function is vital for the development of therapies for cartilage-related disorders, including osteoarthritis and growth plate injuries.
These application notes provide a detailed protocol for assessing the in vitro effects of Genotropin on chondrocyte proliferation, differentiation, and extracellular matrix (ECM) production. The described methodologies and data presentation formats are intended to offer a standardized approach for researchers in this field.
Experimental Protocols
Chondrocyte Isolation and Culture
A primary culture of chondrocytes is essential for studying the direct effects of Genotropin.
Materials:
-
Articular cartilage tissue (e.g., from rabbit or bovine joints)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced tissue three times with sterile PBS containing Penicillin-Streptomycin.
-
Digest the tissue with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks at a density of 1 x 10⁴ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency. For experiments, use chondrocytes at passage 2-3 to maintain their phenotype.
Genotropin Treatment
To assess the dose-dependent effects of Genotropin, a range of concentrations should be tested.
Protocol:
-
Seed chondrocytes in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein and RNA analysis).
-
Allow the cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free DMEM for 12-24 hours to synchronize their cell cycles and reduce the influence of growth factors present in the serum.
-
Prepare fresh dilutions of Genotropin in serum-free DMEM at concentrations ranging from 10 ng/mL to 500 ng/mL.[1][2][3] A vehicle control (serum-free DMEM without Genotropin) should be included.
-
Replace the starvation medium with the Genotropin-containing medium or the vehicle control.
-
Incubate the cells for the desired time points depending on the assay (e.g., 15-30 minutes for signaling pathway analysis, 24-72 hours for proliferation and gene expression studies).
Chondrocyte Proliferation Assay
The effect of Genotropin on chondrocyte proliferation can be quantified using various methods, such as the MTT or Alamar Blue assay.
Protocol (MTT Assay):
-
Following Genotropin treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle control.
Analysis of Chondrocyte Differentiation and ECM Production
The influence of Genotropin on chondrocyte differentiation and ECM synthesis can be evaluated by measuring the expression of key chondrogenic markers.
4.1 Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
Protocol:
-
After Genotropin treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for chondrogenic marker genes such as SOX9, COL2A1 (Collagen Type II), and ACAN (Aggrecan).[4][5][6] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
4.2 Immunofluorescence for Protein Expression and Localization:
Protocol:
-
Culture chondrocytes on sterile coverslips in a 24-well plate and treat with Genotropin.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against Collagen Type II and Aggrecan overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis of Signaling Pathways
Genotropin is known to activate the JAK/STAT and MAPK/ERK signaling pathways in chondrocytes.[7][8][9] Western blotting can be used to detect the phosphorylation of key signaling proteins.
Protocol:
-
Treat chondrocytes with Genotropin for a short duration (e.g., 15, 30, and 60 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour.[10]
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[11][12][13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total STAT5 and total ERK1/2.[10][12]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Genotropin on Chondrocyte Proliferation (MTT Assay)
| Genotropin Conc. (ng/mL) | Absorbance (570 nm) (Mean ± SD) | Proliferation (% of Control) |
| 0 (Vehicle) | 0.85 ± 0.05 | 100 |
| 10 | 1.02 ± 0.07 | 120 |
| 50 | 1.28 ± 0.09 | 151 |
| 100 | 1.45 ± 0.11 | 171 |
| 250 | 1.36 ± 0.10 | 160 |
| 500 | 1.23 ± 0.08 | 145 |
Table 2: Relative Gene Expression of Chondrogenic Markers (qPCR)
| Genotropin Conc. (ng/mL) | SOX9 (Fold Change) | COL2A1 (Fold Change) | ACAN (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 50 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 100 | 2.5 ± 0.3 | 3.8 ± 0.4 | 3.2 ± 0.3 |
| 250 | 2.1 ± 0.2 | 3.1 ± 0.3 | 2.8 ± 0.3 |
Table 3: Densitometric Analysis of Western Blots for Signaling Pathway Activation
| Genotropin Conc. (ng/mL) | p-STAT5 / Total STAT5 (Ratio) | p-ERK1/2 / Total ERK1/2 (Ratio) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 50 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| 100 | 5.1 ± 0.6 | 3.5 ± 0.4 |
| 250 | 4.5 ± 0.5 | 2.8 ± 0.3 |
Mandatory Visualization
References
- 1. Growth hormone directly and indirectly stimulates articular chondrocyte cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone potentiates colony formation of epiphyseal chondrocytes in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human growth hormone enhances chondrogenesis and osteogenesis in a tissue culture system of chondroprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of weekly and single dose intraarticular recombinant human growth hormone injection on cartilage degeneration in osteoarthritic model of white New Zealand rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional quantification of cartilage type II collagen and aggrecan messenger RNA in joints with early experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Articular Chondrocyte Phenotype Regulation through the Cytoskeleton and the Signaling Processes That Originate from or Converge on the Cytoskeleton: Towards a Novel Understanding of the Intersection between Actin Dynamics and Chondrogenic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Managing Genotropin (Somatropin) Injection Site Reactions in Clinical Research
This guide provides researchers, scientists, and drug development professionals with essential information for managing injection site reactions (ISRs) in study subjects receiving Genotropin (somatropin).
Frequently Asked Questions (FAQs)
Q1: What are the most common injection site reactions observed with Genotropin?
A1: In clinical studies involving Genotropin, the most frequently reported injection site reactions include pain, redness, swelling, inflammation, bruising, itching, and the formation of lumps or nodules.[1][2][3] Another less common but significant reaction is lipoatrophy, which is a localized loss of fat tissue at the injection site.[1][3][4]
Q2: What is the primary cause of injection site reactions?
A2: The primary cause of many injection site reactions is the repeated administration of Genotropin in the same localized area.[3] This can lead to skin irritation and lipoatrophy.[3] Other contributing factors can include injection technique, the volume of the injection, and the intrinsic properties of the medication.[5][6]
Q3: Are injection site reactions with Genotropin typically severe?
A3: Most injection site reactions associated with Genotropin are considered mild to moderate in severity and often resolve on their own.[1][4] Severe reactions are reported infrequently.[1][4]
Q4: What is lipoatrophy and how can it be prevented?
A4: Lipoatrophy is the localized loss of subcutaneous fat tissue, which can result in a dent or sunken appearance of the skin at the injection site.[1][7] The most effective way to prevent lipoatrophy is to rotate the injection site with each administration, ensuring that the same spot is not used repeatedly.[8] It is recommended to rotate between the thigh, buttocks, and abdomen.[9]
Q5: Can a subject develop an allergic reaction to Genotropin?
A5: While uncommon, serious systemic hypersensitivity reactions, including anaphylactic reactions and angioedema, have been reported with somatropin products.[7] Subjects and caregivers should be educated on the signs of an allergic reaction and instructed to seek prompt medical attention if one occurs.[7]
Troubleshooting Guide for Injection Site Reactions
This section provides a step-by-step guide for addressing injection site reactions in study subjects.
Problem: Subject reports pain, redness, or swelling at the injection site.
-
Step 1: Assess the Reaction: Utilize the standardized protocol for assessing and grading the injection site reaction (see Experimental Protocols section). Document the size, severity, and characteristics of the reaction.
-
Step 2: Review Injection Technique: Discuss and observe the subject's or caregiver's injection technique. Ensure they are following the prescribed procedure, including allowing the refrigerated medication to come to room temperature for 25-30 minutes before injection.
-
Step 3: Confirm Site Rotation: Verify that the subject is consistently rotating injection sites among the abdomen, thighs, and buttocks.[9] A diary or chart can be helpful for tracking sites.
-
Step 4: Provide Symptomatic Relief: For mild to moderate reactions, recommend the application of a cold compress to the affected area.[10] Over-the-counter pain relievers or antihistamines may also be considered for pain and itching, respectively, if permitted by the study protocol.[10]
-
Step 5: Monitor and Follow-Up: Continue to monitor the subject's injection sites at subsequent visits. If reactions persist or worsen, a review of the dosage and administration procedure by the principal investigator is warranted.
Problem: Subject presents with signs of lipoatrophy.
-
Step 1: Confirm Lipoatrophy: Visually inspect the subject's injection sites for any signs of localized fat loss.
-
Step 2: Emphasize Injection Site Rotation: Re-educate the subject on the critical importance of rotating injection sites to prevent further development of lipoatrophy.
-
Step 3: Avoid Affected Areas: Instruct the subject to avoid injecting Genotropin into the affected areas to allow for potential tissue recovery.
-
Step 4: Document and Report: Document the finding thoroughly in the subject's records and report it as an adverse event according to the study protocol.
Data on Injection Site Reaction Incidence
The following table summarizes the incidence of injection site reactions from various clinical studies of somatropin products. Note that reaction rates can vary based on the specific product and study population.
| Product | Study Population | Most Frequent Injection Site Reactions | Incidence Rate |
| Genotropin | Pediatric GHD | Pain, burning, fibrosis, nodules, rash, inflammation, pigmentation, bleeding | Reported "infrequently" |
| Genotropin | Pediatric SGA | Injection site reactions (unspecified) | Noted as a clinically significant event |
| Accretropin | Pediatric GHD | Bruising, erythema, hemorrhage, edema, pain, pruritus, rash, swelling | Reported in 50% of patients |
| Somatropin (generic) | Not specified | Pain at injection site, injection site reaction (unspecified) | Up to 31% (pain), up to 19% (reaction) |
GHD: Growth Hormone Deficiency, SGA: Small for Gestational Age
Experimental Protocols
Protocol for Assessment and Grading of Injection Site Reactions
Objective: To provide a standardized method for assessing and grading the severity of local injection site reactions to ensure consistent data collection across a clinical study.
Materials:
-
Metric ruler
-
Subject's study diary/injection log
-
Adverse event reporting forms
-
Skin marker (optional)
Procedure:
-
Timing of Assessment: Assess the injection site at predefined intervals as specified in the study protocol (e.g., 1 hour, 24 hours, and 48 hours post-injection) and at each study visit.
-
Visual Inspection:
-
Examine the injection site for the presence of erythema (redness), edema (swelling), bruising, rash, or any other visible changes.
-
If erythema or swelling is present, measure the diameter in millimeters.
-
-
Palpation:
-
Gently palpate the injection site to assess for induration (hardening), nodules, or tenderness.
-
-
Subject-Reported Symptoms:
-
Inquire about and document any subject-reported symptoms such as pain, itching, or burning at the site. Use a visual analog scale (VAS) for pain if required by the protocol.
-
-
Grading:
-
Grade the severity of the reaction based on the FDA Toxicity Grading Scale for Preventive Vaccine Trials, adapted for this context.
-
FDA-Adapted Toxicity Grading Scale for Injection Site Reactions
| Grade | Erythema/Swelling (diameter) | Induration/Nodules (diameter) | Pain/Tenderness | Impact on Daily Activities |
| 1 (Mild) | 2.1 - 5.0 cm | 2.1 - 5.0 cm | Mild, does not interfere with activity | None |
| 2 (Moderate) | 5.1 - 10.0 cm | 5.1 - 10.0 cm | Moderate, interferes with activity | Some limitation |
| 3 (Severe) | > 10.0 cm | > 10.0 cm | Severe, prevents daily activity | Unable to perform |
| 4 (Life-threatening) | Necrosis or ulcerative lesion | Necrosis or ulcerative lesion | Not applicable | Not applicable |
This table is adapted from the principles of the FDA Toxicity Grading Scale.[11][12][13][14]
Visualizations
Workflow for Managing an Injection Site Reaction
Caption: Troubleshooting workflow for a reported injection site reaction.
Basic Inflammatory Pathway of an Injection Site Reaction
Caption: Simplified inflammatory cascade following a subcutaneous injection.
Factors Influencing Injection Site Reactions
Caption: Key factors contributing to injection site reactions.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. genotropin.com [genotropin.com]
- 3. Genotropin side effects: What they are and how to manage them [medicalnewstoday.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of injection techniques on the rate of local adverse events in patients implanted with nonanimal hyaluronic acid gel dermal fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. hhs.texas.gov [hhs.texas.gov]
- 9. Accretropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Federal Register :: Guidance for Industry: Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers Enrolled in Preventive Vaccine Clinical Trials; Availability [federalregister.gov]
Genotropin Technical Support Center: Ensuring Product Integrity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Genotropin (somatropin) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Genotropin before and after reconstitution?
A1: Proper storage temperatures are critical for maintaining the stability of Genotropin. Before reconstitution, the lyophilized powder should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] For limited periods, some formulations can be stored at room temperature (up to 25°C or 77°F) prior to reconstitution; for instance, the GENOTROPIN MINIQUICK can be stored at room temperature for up to three months.[1][3][4] After reconstitution, the solution must be stored refrigerated at 2°C to 8°C and is stable for up to 28 days.[1][5]
Q2: What are the primary factors that can cause Genotropin to degrade?
A2: Genotropin, being a protein, is susceptible to various physical and chemical degradation pathways. The main factors to control are:
-
Temperature: Exposure to temperatures outside the recommended range (both freezing and excessive heat) can lead to degradation.[2]
-
Light: Genotropin is light-sensitive and should always be stored in its original package to protect it from light.[1][2]
-
Agitation: Vigorous shaking or agitation of the reconstituted solution can cause protein aggregation and inactivation.[2][6][7]
-
Chemical Instability: The primary chemical degradation pathways for somatropin include deamidation, oxidation, and the formation of aggregates such as dimers.[8][9]
Q3: How should I reconstitute lyophilized Genotropin?
A3: To ensure the integrity of the protein, follow these steps for reconstitution:
-
Allow the two-chamber cartridge and the reconstitution device (GENOTROPIN Pen) to equilibrate to room temperature for about 30 minutes before mixing.[2]
-
Use the specific GENOTROPIN Pen device to mix the powder and the solvent.[5]
-
The device will facilitate the gentle mixing of the solvent with the lyophilized powder.
-
Gently swirl the pen to help dissolve the powder completely. Do not shake vigorously , as this can inactivate the growth hormone.[5][6]
-
Visually inspect the solution before use. It should be clear and colorless, without any particulate matter. Do not use the solution if it is cloudy or contains particles.[3]
Q4: Can I use Genotropin that has been accidentally frozen?
A4: No. Freezing can denature the protein and should be avoided. The prescribing information explicitly states "Do not freeze".[1][2][4] If a vial or pen has been frozen, it should be discarded.
Q5: What should I do if there has been a temperature excursion in the refrigerator where my Genotropin is stored?
A5: For single, temporary temperature excursions, refer to the Pfizer Temperature Stability Calculator for guidance.[10] It is crucial to know the temperature the product was exposed to and for how long. If the excursion is outside the acceptable limits, the product's stability may be compromised, and it should not be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudy or discolored solution after reconstitution | - Improper reconstitution (shaking).- Particulate contamination.- Protein aggregation due to temperature stress or age. | - Do not use the solution.[3]- Discard the cartridge.- Review your reconstitution technique to ensure gentle swirling instead of shaking.[6] |
| Reduced biological activity in experiments | - Degradation of Genotropin due to improper storage or handling.- Incorrect dosage calculation.- Issues with the experimental model. | - Verify that the product has been stored and handled according to recommendations.- Perform a quality control check on a new, properly stored vial (see Experimental Protocols below).- Re-check all dosage calculations and experimental parameters. |
| Visible particles in the solution | - Protein aggregation.- Contamination during handling. | - Do not inject the solution.[3]- Discard the cartridge.- Ensure aseptic technique during any handling steps. |
Data Presentation: Storage Condition Summary
| Product Form | Recommended Storage Temperature | Maximum Duration at Room Temperature (before reconstitution) | Stability After Reconstitution (Refrigerated) | Key Handling Precautions |
| Lyophilized Powder (5 mg & 12 mg cartridges) | 2°C to 8°C (36°F to 46°F)[1] | Up to 1 month at or below 25°C (77°F)[2] | Up to 28 days[1] | Protect from light, Do not freeze, Do not shake after reconstitution[1][2] |
| Lyophilized Powder (MINIQUICK) | 2°C to 8°C (36°F to 46°F)[1] | Up to 3 months at or below 25°C (77°F)[1][4] | Up to 24 hours[1] | Protect from light, Do not freeze, Do not shake after reconstitution[1] |
Experimental Protocols
Protocol 1: Quality Assessment of Genotropin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method to assess the purity of a Genotropin sample and detect common degradation products like deamidated and oxidized forms.
Objective: To separate and quantify native somatropin from its degradation products.
Materials:
-
Genotropin (somatropin) sample
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column suitable for protein separation
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Reference standards for native somatropin and, if available, key degradation products
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized Genotropin as per the manufacturer's instructions.
-
Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
-
-
Chromatographic Conditions:
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm or 220 nm[8]
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 60% B
-
25-30 min: 60% B
-
30-35 min: Return to 30% B and equilibrate
-
-
-
Data Analysis:
-
Identify the peak corresponding to native somatropin based on the retention time of the reference standard.
-
Degradation products, such as deamidated and oxidized forms, will typically elute earlier than the native protein due to their increased polarity.[8][11]
-
Calculate the percentage of purity by dividing the peak area of the native somatropin by the total peak area of all related substances.
-
Visualizations
Caption: Key degradation pathways for somatropin.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Mass spectrometrical analysis of recombinant human growth hormone (Genotropin®) reveals amino acid substitutions in 2% of the expressed protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Genotropin (Somatropin) and Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing Genotropin (somatropin) dosage in experimental settings to minimize the risk of glucose intolerance. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Genotropin can induce glucose intolerance?
A1: Genotropin, a form of recombinant human growth hormone (GH), can lead to glucose intolerance primarily by inducing a state of insulin resistance. Growth hormone counteracts the effects of insulin on glucose and lipid metabolism.[1] The primary mechanisms include:
-
Increased Hepatic Glucose Production: GH can stimulate gluconeogenesis and glycogenolysis in the liver, leading to increased glucose release into the bloodstream.[2][3]
-
Impaired Peripheral Glucose Uptake: GH can reduce the uptake of glucose by peripheral tissues, particularly skeletal muscle and adipose tissue.
-
Increased Lipolysis: GH promotes the breakdown of triglycerides in adipose tissue, leading to an increase in circulating free fatty acids (FFAs).[2] Elevated FFAs can interfere with insulin signaling and contribute to insulin resistance.
-
Interference with Insulin Signaling: At the molecular level, GH signaling can interfere with the insulin signaling cascade. The GH receptor activates the JAK2-STAT5 pathway. This can lead to the expression of Suppressor of Cytokine Signaling (SOCS) proteins, which can in turn dampen insulin receptor signaling.[4][5][6]
Q2: Is the effect of Genotropin on glucose metabolism dose-dependent?
A2: Yes, the effects of somatropin on glucose metabolism are generally dose-dependent. Higher doses are more likely to decrease insulin sensitivity and may unmask previously undiagnosed impaired glucose tolerance.[7] Clinical studies have shown that higher doses of somatropin are associated with a greater increase in fasting insulin levels and a higher incidence of sporadic glucose elevations.
Q3: What are the key parameters to monitor for assessing glucose intolerance during a study involving Genotropin?
A3: To effectively monitor for glucose intolerance, researchers should consider a combination of baseline and periodic measurements of the following:
-
Fasting Blood Glucose: A primary indicator of overall glucose homeostasis.
-
Fasting Serum Insulin: An increase in fasting insulin can be an early sign of insulin resistance, as the pancreas compensates to maintain normal blood glucose levels.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a calculated index using fasting glucose and insulin levels to quantify insulin resistance. The formula is: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5.[8]
-
Oral Glucose Tolerance Test (OGTT): This dynamic test assesses the body's ability to clear a glucose load and can reveal impaired glucose tolerance that may not be evident from fasting measurements alone.
-
Insulin Tolerance Test (ITT): This test directly measures insulin sensitivity by assessing the rate of glucose clearance in response to an insulin challenge.
Q4: Are the effects of Genotropin on glucose metabolism reversible?
A4: In many cases, the effects of somatropin on glucose metabolism are transient or reversible. Some studies have shown that while short-term, high-dose treatment can increase fasting glucose and insulin levels, these parameters may return to baseline with long-term treatment, possibly due to changes in body composition.[3][9] Additionally, in some instances of impaired fasting glucose or impaired glucose tolerance observed during treatment, these conditions have been shown to be reversible with dietary intervention.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Fasting Blood Glucose | High Genotropin dosage, individual sensitivity, underlying metabolic condition. | 1. Confirm the finding with a repeat measurement. 2. Consider a dose reduction of Genotropin. 3. Perform an Oral Glucose Tolerance Test (OGTT) to assess the severity of glucose intolerance. 4. Evaluate other experimental factors that may influence glucose metabolism (e.g., diet, stress). |
| Increased Fasting Insulin and/or HOMA-IR | Developing insulin resistance due to Genotropin administration. | 1. This is an early indicator of insulin resistance. 2. Monitor these parameters more frequently. 3. Consider a dose reduction of Genotropin if the trend continues. 4. An Insulin Tolerance Test (ITT) can be performed to directly assess insulin sensitivity. |
| Abnormal Oral Glucose Tolerance Test (OGTT) | Impaired ability to clear a glucose load, indicative of glucose intolerance. | 1. Analyze the glucose and insulin curves from the OGTT to understand the nature of the impairment (e.g., delayed insulin response, persistent hyperglycemia). 2. A reduction in Genotropin dosage is recommended. 3. Re-evaluate glucose tolerance with a follow-up OGTT after dose adjustment. |
| Hypoglycemia following Insulin Tolerance Test (ITT) | High insulin sensitivity or excessive insulin dose for the test. | 1. Ensure the correct insulin dosage was used for the ITT based on the animal model and its metabolic state. 2. If hypoglycemia is severe, the experiment may need to be terminated for that subject and appropriate supportive care provided. 3. For future tests, consider a lower insulin dose. |
Data Presentation: Genotropin Dosage and Glucose Metabolism
The following tables summarize quantitative data from clinical studies on the effects of somatropin on glucose metabolism.
Table 1: Dose-Dependent Effects of Somatropin on Glucose Homeostasis in Adults with Growth Hormone Deficiency (GHD)
| Dosage Group | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Change in Insulin Sensitivity | Reference |
| High Dose (≥0.01 mg/kg/day) | < 6 months | Increased | Increased | Decreased | [3] |
| 1-2 years | Often restored to baseline | Often restored to baseline | May remain decreased | [3] | |
| Low Dose (<0.01 mg/kg/day) | Long-term | No significant change or transient increase | Unchanged in most studies | Unchanged in most studies | [2][3] |
Table 2: Long-Term Effects of Low-Dose rhGH on Glucose Metabolism in Adults with GHD
| Parameter | Baseline | After 30 months of treatment (mean dose 6.7 µg/kg/day) | p-value | Reference |
| Fasting Insulin (pmol/L) | 48 ± 8 | 101 ± 14 | < 0.003 | [10] |
| HOMA-IR | 1.6 ± 0.3 | 3.8 ± 0.6 | < 0.003 | [10] |
| Glucose Tolerance | Normal | Deteriorated significantly (3 patients developed IGT) | Not specified | [10] |
IGT: Impaired Glucose Tolerance
Table 3: HOMA-IR in Children Born Small for Gestational Age (SGA) Treated with GH
| Time Point | HOMA-IR (mean ± SD) | Change from Baseline | Reference |
| Baseline | 1.3 ± 0.9 | - | [8] |
| Year 1 | 2.0 ± 1.2 | Significant increase | [8] |
| Subsequent Years | Remained stable and within normal ranges | - | [8] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To assess the ability of an animal to clear a defined oral glucose load.
Materials:
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge (for plasma separation if measuring insulin)
Procedure:
-
Fasting: Fast animals for 5-6 hours with free access to water.
-
Baseline Blood Sample (Time 0):
-
Gently restrain the animal.
-
Obtain a small blood sample from the tail vein.
-
Measure blood glucose using a glucometer.
-
If measuring insulin, collect blood in an appropriate tube and place it on ice.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
If measuring insulin, collect blood at each time point for subsequent analysis.
-
-
Sample Processing (for insulin):
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until insulin analysis (e.g., by ELISA).
-
Insulin Tolerance Test (ITT) in a Rodent Model
Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose disposal after an insulin challenge.
Materials:
-
Human regular insulin solution (diluted in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Blood collection supplies
Procedure:
-
Fasting: Fast animals for 4-6 hours with free access to water.
-
Baseline Blood Sample (Time 0):
-
Obtain a baseline blood glucose measurement from the tail vein as described for the OGTT.
-
-
Insulin Administration:
-
Administer insulin via an intraperitoneal (IP) injection. A typical dose for mice is 0.75 U/kg body weight. The optimal dose may need to be determined empirically for the specific model and conditions.
-
-
Serial Blood Sampling:
-
Collect blood samples and measure glucose at 15, 30, 60, and 90 minutes post-insulin injection.
-
-
Monitoring:
-
Closely monitor animals for signs of hypoglycemia (e.g., lethargy, seizures). Have a glucose solution on hand for administration in case of severe hypoglycemia.
-
Visualizations
Signaling Pathways
Caption: GH and Insulin Signaling Crosstalk.
Experimental Workflow
Caption: Monitoring Glucose Homeostasis.
Logical Relationships
Caption: Genotropin Dosage Effects.
References
- 1. Insulin sensitivity in adults with growth hormone deficiency and effect of growth hormone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Effects of growth hormone on glucose metabolism and insulin resistance in human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotropin, Humatrope (somatropin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Growth hormone treatment does not to lead to insulin resistance nor excessive rise in IGF‐1 levels, while improving height in patients small for gestational age A long‐term observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of treatment with recombinant human growth hormone on insulin sensitivity and glucose metabolism in adults with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 30 months of low-dose replacement therapy with recombinant human growth hormone (rhGH) on insulin and C-peptide kinetics, insulin secretion, insulin sensitivity, glucose effectiveness, and body composition in GH-deficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor response to Genotropin in cell line experiments
Welcome to the technical support center for Genotropin (somatropin) cell line experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro studies involving Genotropin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during cell line experiments with Genotropin.
Q1: My cells are not responding to Genotropin treatment. What are the primary reasons for this lack of response?
A poor or absent response to Genotropin can stem from several factors, ranging from the intrinsic characteristics of your cell line to suboptimal experimental conditions. The initial and most critical factor to verify is the expression of a functional Growth Hormone Receptor (GHR) on your cell line of choice. Without the receptor, the cells will not respond to Genotropin.
Here is a logical workflow to troubleshoot a poor response:
Q2: How can I determine if my cell line expresses the Growth Hormone Receptor (GHR)?
Verifying GHR expression is a critical first step. Several methods can be employed:
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the GHR gene. It is highly sensitive and quantitative.
-
Western Blot: This technique detects the GHR protein, confirming that the mRNA is translated. It can also provide information about the protein's size.
-
Flow Cytometry: If a suitable antibody is available, flow cytometry can be used to detect the GHR protein on the cell surface of intact, non-permeabilized cells.
Q3: I've confirmed GHR expression, but my cells still don't respond. What should I check next?
If GHR is present, the issue may lie in the experimental conditions or downstream signaling pathways.
-
Genotropin Concentration and Treatment Duration: The optimal concentration and incubation time can vary significantly between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Downstream Signaling Pathway Activation: Genotropin binding to GHR should trigger the phosphorylation of downstream signaling proteins, primarily JAK2 and STAT5. A lack of phosphorylation of these proteins, despite GHR expression, suggests a defect in the signaling cascade. This could be due to mutations in the intracellular domain of the GHR or in signaling molecules like STAT5B.[1][2]
Q4: My Western blot for phosphorylated STAT5 (p-STAT5) is showing a weak or no signal after Genotropin treatment. How can I troubleshoot this?
Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature. Here are some troubleshooting tips:
-
Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to prevent the rapid dephosphorylation of your target protein during sample preparation.[3]
-
Increase Protein Load: You may need to load a higher amount of total protein (e.g., 30-50 µg) on your gel to detect low-abundance phosphoproteins.[4]
-
Optimize Antibody Concentrations: The concentrations of both primary and secondary antibodies may need to be optimized.
-
Use a Positive Control: Include a positive control cell line known to respond to Genotropin or stimulate the cells with a different cytokine known to activate the JAK/STAT pathway.
-
Check for Total STAT5: Always probe for the total STAT5 protein as a loading control and to ensure that the lack of a p-STAT5 signal is not due to an absence of the protein itself.[4][5]
Q5: Could there be an issue with the Genotropin itself?
While less common, it is possible for the reconstituted Genotropin to lose activity. Ensure that it has been stored and handled correctly according to the manufacturer's instructions. Reconstituted Genotropin should be clear and free of particulates.
Data Presentation: Recommended Starting Concentrations for In Vitro Experiments
The optimal Genotropin concentration is highly dependent on the cell line and the specific biological endpoint being measured. The following table provides suggested starting ranges for dose-response experiments.
| Assay Type | Genotropin Concentration Range (ng/mL) | Typical Treatment Duration | Notes |
| Signaling Pathway Activation (e.g., p-STAT5 Western Blot) | 10 - 500 | 15 - 60 minutes | Phosphorylation events are often rapid and transient. |
| Gene Expression (qPCR) | 50 - 200 | 4 - 24 hours | Time course is recommended to capture peak transcript levels. |
| Cell Proliferation (e.g., MTT, BrdU) | 50 - 500 | 24 - 72 hours | Longer incubation times are typically required to observe effects on cell number. |
| Cell Migration/Invasion | 50 - 500 | 12 - 48 hours | Dependent on the specific assay (e.g., wound healing, transwell). |
Note: These are general recommendations. It is crucial to perform a dose-response experiment for your specific cell line and assay.
Experimental Protocols
Protocol 1: Analysis of GHR Gene Expression by Quantitative PCR (qPCR)
-
Cell Culture and Treatment: Plate cells at a suitable density and, if applicable, treat with Genotropin for the desired time.
-
RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit, following the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for the human GHR gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of GHR mRNA using the ΔΔCt method.
Protocol 2: Detection of STAT5 Phosphorylation by Western Blot
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 4-6 hours, if appropriate for your cell line, before treating with Genotropin (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 to confirm equal protein loading.
Protocol 3: Cell Proliferation Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Genotropin Treatment: Replace the medium with fresh medium containing various concentrations of Genotropin. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Genotropin Signaling Pathways
Genotropin initiates intracellular signaling primarily through the JAK/STAT pathway, with crosstalk to other important pathways like MAPK/ERK and PI3K/AKT.
General Workflow for Assessing Genotropin Response
This diagram outlines the typical experimental flow for investigating the effect of Genotropin on a cell line.
References
- 1. Genetic Causes of Growth Hormone Insensitivity beyond GHR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic causes of growth hormone insensitivity beyond GHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Genotropin-Induced Fluid Retention in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluid retention as a side effect of Genotropin (somatropin) administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of fluid retention associated with Genotropin administration in animal models?
A1: Genotropin, a recombinant human growth hormone (GH), can lead to fluid retention primarily through its effects on the kidneys. The primary mechanism involves increased renal sodium and water reabsorption.[1][2][3] This is thought to be mediated, at least in part, by the activation of the renin-angiotensin-aldosterone system (RAAS), leading to increased aldosterone levels.[4][5][6] Aldosterone promotes sodium and water retention in the kidneys. Additionally, GH may directly influence renal tubular function through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.[2][7]
Q2: What are the typical signs of fluid retention in rodent models treated with Genotropin?
A2: Signs of fluid retention in rodent models can range from subtle to overt. Key indicators include a rapid increase in body weight not attributable to tissue accretion, visible swelling or puffiness (edema), particularly in the paws and subcutaneous tissues, and decreased urine output.[8] In some cases, changes in behavior such as lethargy may be observed.
Q3: Are there any known strategies to mitigate Genotropin-induced fluid retention in animal experiments?
A3: Yes, based on the underlying mechanisms, several strategies can be explored. These primarily involve targeting the pathways responsible for sodium and water retention. Potential interventions include:
-
Aldosterone Antagonists: Drugs like spironolactone can block the effects of aldosterone, promoting sodium and water excretion.[9]
-
Vasopressin Receptor Antagonists: These agents, such as tolvaptan or conivaptan, block the action of vasopressin (antidiuretic hormone), leading to increased water excretion (aquaresis).[10][11][12][13]
-
Atrial Natriuretic Peptide (ANP) Administration: ANP is a hormone that promotes natriuresis (sodium excretion) and diuresis (urine production), counteracting the RAAS.[14]
Q4: What are the recommended dosages for Genotropin and potential mitigating agents in rats and mice?
A4: Dosages should always be determined based on the specific experimental design and institutional guidelines. However, the following table provides a general reference based on preclinical studies.
| Agent | Animal Model | Route of Administration | Dosage Range | Reference(s) |
| Genotropin (Somatropin) | Rat | Subcutaneous (SC) | 0.5 - 2.5 mg/kg/day | [15] |
| Mouse | Subcutaneous (SC) | 0.15 - 0.47 mg/kg/week | [16] | |
| Spironolactone | Rat | Oral gavage / SC | 10 - 80 mg/kg/day | [9][17] |
| Vasopressin V2 Receptor Antagonist (e.g., OPC-31260) | Mouse | Oral (in feed) | 0.05% - 0.1% of feed | [4] |
| Conivaptan | Rat | Oral | 0.3 - 3.0 mg/kg | [6] |
Note: These are starting points and may require optimization for your specific study.
Troubleshooting Guides
Issue: Unexpectedly high and rapid weight gain in animals following Genotropin administration.
| Potential Cause | Troubleshooting Step |
| Fluid Retention | 1. Confirm fluid retention: Assess for other signs like visible edema and decreased urine output. 2. Quantify fluid balance: Implement a protocol to measure daily water intake and urine output. 3. Consider dose reduction: If experimentally permissible, a lower dose of Genotropin may reduce the severity of fluid retention.[18] 4. Implement a mitigation strategy: Consider co-administration with an aldosterone antagonist like spironolactone. |
| Anabolic Effects | While Genotropin promotes growth, a very rapid increase may warrant a review of the dosage to ensure it is within the intended therapeutic range for your model. |
Issue: Visible edema observed in the paws or other subcutaneous tissues.
| Potential Cause | Troubleshooting Step |
| Genotropin-induced fluid retention | 1. Quantify edema: Use a plethysmometer to measure paw volume or calipers to measure tissue thickness. 2. Assess systemic fluid balance: Measure changes in body weight and urine osmolality. 3. Evaluate mitigation strategies: Introduce a vasopressin receptor antagonist to promote free water excretion. |
| Inflammatory reaction at the injection site | 1. Examine the injection site: Look for signs of local inflammation such as redness, heat, and localized swelling. 2. Rotate injection sites: Ensure that injection sites are being systematically rotated to minimize local irritation. |
Experimental Protocols
Protocol 1: Assessment of Genotropin-Induced Fluid Retention
Objective: To quantify the extent of fluid retention in rats or mice following Genotropin administration.
Methodology:
-
Animal Model: Male or female Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate animals to metabolic cages for at least 3 days prior to the experiment to allow for stable baseline measurements.
-
Baseline Data Collection: For 3 consecutive days, measure and record:
-
Daily body weight.
-
24-hour food intake.
-
24-hour water intake.
-
24-hour urine volume.
-
Urine osmolality (using a freezing point depression osmometer).
-
-
Genotropin Administration:
-
Administer Genotropin subcutaneously at the desired dose (e.g., 1 mg/kg/day for rats).
-
A control group should receive vehicle (saline) injections.
-
-
Data Collection during Treatment: Continue daily measurements of body weight, food and water intake, urine volume, and urine osmolality for the duration of the treatment period (e.g., 7 days).
-
Data Analysis: Compare the changes in the measured parameters between the Genotropin-treated and control groups. A significant increase in body weight and a decrease in urine output with increased osmolality in the treated group would indicate fluid retention.
Protocol 2: Mitigation of Genotropin-Induced Fluid Retention with Spironolactone
Objective: To evaluate the efficacy of spironolactone in mitigating fluid retention caused by Genotropin.
Methodology:
-
Animal Model and Acclimation: As described in Protocol 1.
-
Experimental Groups:
-
Group 1: Vehicle control (saline injection + vehicle for spironolactone).
-
Group 2: Genotropin only (e.g., 1 mg/kg/day, SC).
-
Group 3: Genotropin + Spironolactone (e.g., Genotropin at 1 mg/kg/day, SC, and Spironolactone at 20 mg/kg/day, oral gavage).
-
-
Baseline Data Collection: As described in Protocol 1.
-
Drug Administration:
-
Administer Genotropin and spironolactone (or their respective vehicles) for the planned duration (e.g., 7 days). Spironolactone is typically administered 30-60 minutes prior to Genotropin.
-
-
Data Collection and Analysis: Collect and analyze the same parameters as in Protocol 1. A successful mitigation would be indicated by a significant reduction in the Genotropin-induced body weight gain and normalization of urine output in the co-treated group compared to the Genotropin-only group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Genotropin-induced fluid retention and the point of intervention for spironolactone.
References
- 1. Dose-Titrated Vasopressin V2 Receptor Antagonist Improves Renoprotection in a Mouse Model for Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired renal growth hormone JAK/STAT5 signaling in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress prolongs GH-induced Janus kinase (JAK2)/signal transducer and activator of transcription (STAT5) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of vasopressin V2 receptor antagonist in a mouse model for autosomal dominant polycystic kidney disease: optimal timing and dosing of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Effect of the vasopressin receptor antagonist conivaptan in rats with heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
- 9. The effect of medication on the aldosterone‐to‐renin ratio. A critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent models to study sodium retention in experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Genotropin dosage: Forms, strengths, how to use, and more [medicalnewstoday.com]
- 17. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Renin knockout rat: control of adrenal aldosterone and corticosterone synthesis in vitro and adrenal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for rotating injection sites to avoid skin problems
Technical Support Center: Injection Site Management
This guide provides best practices for rotating injection sites to prevent cutaneous complications and ensure consistent compound delivery in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common skin problems associated with repeated injections?
A: Repeated injections into the same area can lead to several cutaneous issues:
-
Lipohypertrophy : An accumulation of fat cells under the skin, forming lumps or hardened tissue.[1][2] This is one of the most common complications and is often caused by not rotating sites correctly and reusing needles.[3][4]
-
Lipoatrophy : The depletion of fat beneath the skin's surface, which can give the skin a dimpled or pitted appearance.[2]
-
Injection Site Reactions (ISRs) : These are inflammatory responses to the injection.[5] Symptoms are typically mild and can include pain, redness, swelling, itching, and skin discoloration at the injection site.[6][7] These reactions usually resolve within one to two days.[5]
-
Skin Thickening : Repeated injections without proper rotation can lead to an increase in skin thickness due to increased collagen fibers and potential amyloid deposition.[8]
Q2: Why is rotating injection sites crucial for experimental success and data integrity?
A: Proper site rotation is critical for ensuring the consistent absorption and action of the injected substance. Injecting into compromised tissue, such as areas with lipohypertrophy, can significantly impair and increase the variability of drug absorption.[3][9] For substances like insulin, this can lead to blunted and more variable action, affecting postprandial glucose control.[9] In a research context, this variability can introduce confounding factors, leading to inconsistent and unreliable experimental results.[2][8]
Q3: How do I develop a systematic injection site rotation plan?
A: A structured rotation plan involves rotating between different anatomical sites and also within each site.[3][9] A common method is the "quadrant" technique:
-
Divide an injection area (e.g., the abdomen) into four quadrants.
-
Use one quadrant per week , injecting systematically within that quadrant.
-
Space each new injection about 1-2 cm (approximately a finger's width) from the previous one.[3][4]
-
Move to the next quadrant in a clockwise direction the following week.[3][10] This systematic approach prevents repeated trauma to the same small area of tissue.[3]
Q4: What are the recommended anatomical sites for subcutaneous and intramuscular injections?
A: The choice of site depends on the volume of the injection, the nature of the substance, and the subject.
-
Subcutaneous (SC) Injections : These are delivered into the fatty tissue layer under the skin.[11] Recommended sites include:
-
Intramuscular (IM) Injections : These are delivered directly into the muscle. Common sites include:
-
Ventrogluteal muscle (hip) : Considered the safest site for adults and children over 7 months as it is deep and not near major nerves or blood vessels.[14][15][16]
-
Vastus lateralis muscle (thigh) : A common site, especially for immunizations in infants and toddlers.[14][15]
-
Deltoid muscle (upper arm) : Typically used for smaller volume injections like vaccines (generally no more than 1 milliliter).[15][16][17]
-
Q5: What signs indicate a compromised injection site that should be avoided?
A: Always inspect a site before injection. Avoid areas that show signs of:
-
Lipohypertrophy (lumps, puffiness, or hardened tissue)[1][9]
-
Swelling, burns, or any skin damage[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Lumps, puffiness, or hardened tissue at injection sites. | Lipohypertrophy . This is likely due to repeated injections in the same spot without adequate rotation.[2][9] | 1. Immediately stop injecting into the affected area. 2. Allow the tissue to rest and recover, which may take several months.[10] 3. Implement a strict, systematic site rotation plan.[3] 4. Be aware that injecting into lipohypertrophic tissue can alter compound absorption; if a dose adjustment was made, it may need to be re-evaluated when moving to healthy tissue.[3] |
| The skin at the injection site appears dented or pitted. | Lipoatrophy . This is the loss of subcutaneous fat at the injection site. | 1. Avoid the affected area for future injections. 2. Rotate injection sites consistently to prevent further occurrences.[2] |
| Redness, swelling, pain, or itching at the injection site after administration. | Injection Site Reaction (ISR) . This is a common, localized inflammatory response.[5][6] | 1. For mild reactions, apply a cold compress to the area to reduce swelling.[6] 2. Antihistamines may help reduce the reaction.[6] 3. Ensure proper site rotation for subsequent injections.[6] 4. If symptoms worsen, last more than a few days, or are accompanied by high fever, consider the possibility of infection (cellulitis) and consult with veterinary or medical staff.[5][19] |
| Inconsistent experimental results or reduced efficacy of the injected compound. | Impaired Absorption . This can be caused by injecting into compromised tissue like areas with lipohypertrophy or skin thickening.[8][9] | 1. Perform a thorough physical inspection (look and feel) of all injection sites for abnormalities.[9] 2. If compromised tissue is found, avoid these sites and switch to healthy tissue.[3] 3. Re-evaluate your site rotation protocol to ensure it is being followed correctly. 4. Consider that different anatomical sites can have different absorption rates (e.g., for insulin, the abdomen is fastest, while the buttocks are slowest).[2][12] |
Data Summary: Injection Site Rotation Parameters
| Parameter | Recommendation | Rationale |
| Spacing Between Injections | At least 1-2 cm (approx. one adult finger-width).[3][4] | To avoid repeat tissue trauma to the exact same spot.[3] |
| Site Rotation Frequency | Use a new site for each injection.[17] | To prevent the development of lipohypertrophy and other skin complications.[3] |
| Anatomical Area Rotation | Systematically move between large anatomical areas (e.g., weekly for abdomen quadrants).[9][10] | Allows tissue in unused areas a longer period to rest and fully recover. |
| Needle Reuse | Avoid. Use a new, sterile needle for each injection.[3][4] | Excessive reuse is associated with a higher risk of lipohypertrophy.[3] |
Experimental Protocol: Systematic Site Rotation for Subcutaneous Injections
This protocol describes a structured method for rotating injection sites to maintain tissue health and ensure consistent absorption of administered substances.
Objective: To prevent injection-related skin complications through systematic site rotation.
Methodology:
-
Site Selection & Mapping:
-
Identify all viable subcutaneous injection sites (e.g., abdomen, thighs, upper arms).
-
Mentally divide each large anatomical area into four sections or quadrants (e.g., upper-left, upper-right, lower-left, lower-right for the abdomen).
-
-
Weekly Rotation Schedule:
-
Assign one quadrant for all injections for a single week. For example, Week 1: use only the upper-right quadrant of the abdomen.
-
In the following week, move to the next quadrant in a clockwise pattern. Week 2: use the lower-right quadrant.
-
Continue this pattern, moving to a new large anatomical area (e.g., the thighs) once all quadrants of the first area have been used.
-
-
Intra-Quadrant Injection Technique:
-
Site Inspection & Documentation:
-
Before each injection, visually inspect and palpate the chosen site to ensure it is free from lumps, swelling, redness, bruising, or hardness.[9]
-
Maintain a log or chart to track the rotation schedule and note the condition of the sites.
-
Visualization
Caption: Workflow for selecting and rotating injection sites to prevent skin complications.
References
- 1. Tips for Insulin Injection Site Rotation - HealthXchange [healthxchange.sg]
- 2. dariohealth.com [dariohealth.com]
- 3. The Injection Technique Factor: What You Don’t Know or Teach Can Make a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trenddiabetes.online [trenddiabetes.online]
- 5. mvec.mcri.edu.au [mvec.mcri.edu.au]
- 6. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 7. Injection site reaction - Wikipedia [en.wikipedia.org]
- 8. Repeated insulin injection without site rotation affects skin thickness – ultrasonographic and histological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fit4diabetes.com [fit4diabetes.com]
- 10. Insulin injections: Selecting the injection site [aboutkidshealth.ca]
- 11. Subcutaneous Injections [webmd.com]
- 12. Diabetes Injection Site Rotation- Pediatric Endocrinology - Golisano Children's Hospital - University of Rochester Medical Center [urmc.rochester.edu]
- 13. How to give a subcutaneous injection by Johns Hopkins Arthritis [hopkinsarthritis.org]
- 14. 7.4 Intramuscular Injections – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 15. Intramuscular Injection: Definition and Patient Education [healthline.com]
- 16. Intramuscular Injection: Sites, Techniques, and Tips [simplenursing.com]
- 17. Giving an IM (intramuscular) injection: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 18. 18.6 Administering Intramuscular Medications – Nursing Skills – 2e [wtcs.pressbooks.pub]
- 19. goodrx.com [goodrx.com]
Validation & Comparative
Comparing efficacy of Genotropin vs. other somatropin products like Omnitrope
This guide provides a detailed comparison of the efficacy of Genotropin (somatropin) with other recombinant human growth hormone (rhGH) products, including Omnitrope, Humatrope, and Saizen. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by data from clinical trials and bioequivalence studies.
Executive Summary
Efficacy Data from Comparative Clinical Trials
The following tables summarize the key efficacy outcomes from head-to-head randomized controlled trials (RCTs) comparing Genotropin with other somatropin products.
Table 1: Comparison of Genotropin and Omnitrope in Pediatric Patients with GHD (Romer et al.)[2][6]
| Efficacy Outcome | Genotropin Group | Omnitrope Group | Between-Group Difference (95% CI) | Statistical Significance |
| Change in Height (cm) from Baseline to 9 Months | 8.4 | 8.6 | 0.23 (-0.59 to 1.06) | Not Statistically Significant |
| Change in Height SDS from Baseline to 9 Months | - | - | 0.12 (-0.06 to 0.30) | Not Statistically Significant |
| Change in Height Velocity (cm/year) from Baseline to 9 Months | - | - | -0.20 (-1.34 to 0.94) | Not Statistically Significant |
| Change in Height Velocity SDS from Baseline to 9 Months | - | - | 0.76 (-0.57 to 2.10) | Not Statistically Significant |
CI: Confidence Interval; SDS: Standard Deviation Score
Table 2: Comparison of Genotropin, Humatrope, and Saizen in Pediatric Patients with GHD (Shih et al.)[2][6]
| Efficacy Outcome | Genotropin Group | Humatrope Group | Saizen Group | Statistical Significance of Between-Group Differences |
| Change in Height (cm) from Baseline to 12 Months | 11.3 | 9.4 | 11.1 | Not Reported |
| Change in Height Velocity (cm/year) from Baseline to 12 Months | 7.9 | 5.4 | 7.4 | Not Reported |
Experimental Protocols of Key Comparative Studies
Romer et al. Study: Genotropin vs. Omnitrope
-
Study Design : A nine-month, open-label, phase 3, randomized, parallel-group, equivalence trial.[6]
-
Objective : To demonstrate the similarity in efficacy and safety of Omnitrope and Genotropin in children with growth failure due to GHD.[6]
-
Patient Population : 89 prepubertal, treatment-naive children with idiopathic GHD (defined as GH levels < 10 ng/mL in provocation tests). The study enrolled only Caucasian children.[6]
-
Dosing Regimen : Genotropin was administered at a dose of 0.03 mg/kg per day via subcutaneous injection.[2]
-
Primary Outcomes : Height, Height Standard Deviation Score (HtSDS), Height Velocity (HV), and Height Velocity Standard Deviation Score (HVSDS).[6]
-
Equivalence Margin : The equivalence margin for HV was defined as ± 2 cm per year.[2][6]
Shih et al. Study: Genotropin vs. Humatrope and Saizen
-
Study Design : A one-year, head-to-head randomized controlled trial.[6]
-
Objective : To assess the clinical efficacy and safety of Genotropin versus Humatrope or Saizen in children with GHD.[6]
-
Patient Population : 15 prepubertal, treatment-naive children with idiopathic GHD. The study enrolled Chinese children exclusively.[6]
-
Dosing Regimen : Genotropin was administered at 0.1 IU/kg per day.[2]
-
Primary Outcomes : Height, HV, and HtSDS at the end of the study.[2]
-
Limitations : The study was considered underpowered to provide meaningful results due to its small sample size.[2][3]
Bioequivalence Studies: Genotropin vs. Omnitrope
Multiple Phase 1, randomized, double-blind, crossover studies have been conducted to assess the bioequivalence of Omnitrope and Genotropin.[4][7]
-
Study Design : Healthy volunteers with pituitary somatrope cell down-regulation (induced by octreotide) received single subcutaneous injections of different rhGH formulations.[4][7]
-
Formulations Compared : Omnitrope lyophilisate, Omnitrope liquid, and Genotropin (lyophilized powder for injection).[4][7]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments : Serum levels of somatropin, insulin-like growth factor 1 (IGF-1), insulin-like growth factor binding protein-3 (IGFBP-3), and non-esterified fatty acids were measured.[4][5]
-
Results : The studies demonstrated that the pharmacokinetic and pharmacodynamic profiles of Omnitrope and Genotropin were comparable.[4][5] The 90% confidence intervals for the ratios of key PK and PD parameters (AUC and Cmax) were within the predefined acceptance range of 80%-125% for bioequivalence.[4][7]
Signaling Pathways of Somatropin
Somatropin, like endogenous growth hormone, exerts its effects by binding to the growth hormone receptor (GHR).[8] This binding activates intracellular signaling cascades, primarily the JAK-STAT and MAPK pathways, which are crucial for stimulating growth and metabolism.[8][9]
Caption: Somatropin signaling through JAK-STAT and MAPK pathways.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing different somatropin products.
Caption: Typical workflow for a somatropin comparative RCT.
Conclusion
References
- 1. israelpharm.com [israelpharm.com]
- 2. EXECUTIVE SUMMARY - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Bioequivalence studies of omnitrope, the first biosimilar/rhGH follow-on protein: two comparative phase 1 randomized studies and population pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence between novel ready-to-use liquid formulations of the recombinant human GH Omnitrope and the original lyophilized formulations for reconstitution of Omnitrope and Genotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RESULTS - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snoidetx.github.io [snoidetx.github.io]
- 9. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Genotropin's Role in Advancing Linear Growth in Pediatric GHD: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the clinical validation of Genotropin (somatropin) for Growth Hormone Deficiency (GHD), benchmarked against current and next-generation therapeutic alternatives. This guide provides a comparative analysis of clinical trial data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.
Genotropin, a recombinant human growth hormone (rhGH), has long been a cornerstone in the management of pediatric Growth Hormone Deficiency (GHD), a condition characterized by inadequate secretion of growth hormone from the pituitary gland, leading to impaired growth and short stature. The therapeutic efficacy of Genotropin in promoting linear growth is well-documented through numerous clinical trials. This guide offers a comprehensive comparison of Genotropin's performance against other somatropin formulations and emerging long-acting growth hormone preparations, providing researchers and clinicians with a consolidated resource for evaluating treatment options.
Comparative Efficacy in Linear Growth
Clinical trials have consistently demonstrated the effectiveness of Genotropin in accelerating height velocity and improving height standard deviation scores (SDS) in children with GHD. When compared to other daily somatropin preparations and newer long-acting formulations, Genotropin maintains a robust profile.
Head-to-Head Clinical Trial Data
The following tables summarize key efficacy data from pivotal clinical trials comparing Genotropin with other growth hormone therapies.
Table 1: Genotropin vs. Long-Acting Growth Hormones
| Treatment Comparison | Trial Name/Identifier | Primary Endpoint: Annualized Height Velocity (AHV) at 12 months (cm/year) | Change in Height SDS from Baseline at 12 months |
| Genotropin (daily) vs. Lonapegsomatropin (weekly) | heiGHt Trial (NCT02781727) | Genotropin: 10.3 ± 0.3 | Genotropin: 0.96 ± 0.05 |
| Lonapegsomatropin: 11.2 ± 0.2[1][2][3][4] | Lonapegsomatropin: 1.10 ± 0.04[1][3][4] | ||
| Genotropin (daily) vs. Somatrogon (weekly) | Global Phase 3 (NCT02968004) | Genotropin: 9.78 | Genotropin: 0.87 |
| Somatrogon: 10.10[5][6] | Somatrogon: 0.92[5][7] | ||
| Japan Phase 3 (NCT03874013) | Genotropin: 7.87 | Genotropin: 0.52 | |
| Somatrogon: 9.65[7][8][9] | Somatrogon: 0.94[7] |
Table 2: Genotropin vs. Other Daily Somatropin Formulations
| Treatment Comparison | Trial Name/Identifier | Primary Endpoint: Change in Height Velocity (HV) from Baseline (cm/year) | Change in Height from Baseline (cm) |
| Genotropin vs. Omnitrope | Romer et al. | Genotropin: No statistically significant difference | Genotropin: 8.4 |
| Omnitrope: -0.20 (95% CI: -1.34 to 0.94) vs. Genotropin[10][11][12][13] | Omnitrope: 8.6[11] | ||
| Genotropin vs. Humatrope vs. Saizen | Shih et al. | Genotropin: 7.9 | Genotropin: 11.3 |
| Humatrope: 5.4 | Humatrope: 9.4[10] | ||
| Saizen: 7.4[11] | Saizen: 11.1[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.
The heiGHt Trial (Lonapegsomatropin vs. Genotropin)
-
Study Design: A 52-week, randomized, open-label, active-controlled, Phase 3 trial.[1][4]
-
Patient Population: 161 treatment-naïve, prepubertal children with GHD.[1][2][4]
-
Inclusion Criteria: Diagnosis of GHD (peak GH ≤10 ng/mL), treatment-naïve, prepubertal (Tanner stage I), height SDS ≤-2.0, and bone age at least 6 months behind chronological age.[14]
-
Treatment Arms:
-
Primary Endpoint: Annualized height velocity (AHV) at 52 weeks.[1][4]
-
Secondary Endpoints: Change from baseline in height SDS, Insulin-like Growth Factor-1 (IGF-1) levels, and bone age.[1]
Phase 3 Trial (Somatrogon vs. Genotropin)
-
Study Design: A 12-month, randomized, open-label, active-controlled, parallel-group, Phase 3 study.[6]
-
Patient Population: 224 treatment-naïve, prepubertal children with GHD.[5][6]
-
Inclusion Criteria: Prepubertal boys (3 to <11 years) and girls (3 to <10 years) with GHD, impaired height and height velocity, and no prior rhGH treatment.[6]
-
Treatment Arms:
-
Primary Endpoint: Annualized height velocity (AHV) at 12 months.[6]
-
Secondary Endpoints: Change in height SDS at 6 and 12 months, safety, and pharmacodynamic measures.[5]
Romer et al. Study (Genotropin vs. Omnitrope)
-
Study Design: A 9-month, open-label, equivalence trial.[10]
-
Patient Population: 89 treatment-naïve, prepubertal children with GHD.[16]
-
Treatment Arms:
-
Primary Endpoints: Change from baseline in height, height velocity, height SDS, and height velocity SDS.[10]
-
Key Outcome: The study demonstrated clinical comparability between Omnitrope and Genotropin over 9 months of treatment.[16]
Molecular Mechanisms of Action
The biological effects of Genotropin and other somatropin products are mediated through the growth hormone receptor (GHR). Activation of the GHR triggers intracellular signaling cascades that ultimately lead to growth and metabolic changes.
Growth Hormone Signaling Pathway
Growth hormone initiates its effects by binding to the GHR, which leads to the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This is the primary signaling cascade responsible for the growth-promoting actions of GH.
References
- 1. Weekly Lonapegsomatropin in Treatment–Naïve Children With Growth Hormone Deficiency: The Phase 3 heiGHt Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 3. Lonapegsomatropin Outperforms Somatropin in Treatment-Naïve Pediatric GHD | Docwire News [docwirenews.com]
- 4. researchgate.net [researchgate.net]
- 5. OPKO and Pfizer Announce Positive Phase 3 Top-Line Results for Somatrogon, an Investigational Long-Acting Human Growth Hormone to Treat Children with Growth Hormone Deficiency :: OPKO Health, Inc. (OPK) [opko.com]
- 6. Efficacy and Safety of Weekly Somatrogon vs Daily Somatropin in Children With Growth Hormone Deficiency: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Once-Weekly Somatrogon Compared with Once-Daily Somatropin (Genotropin®) in Japanese Children with Pediatric Growth Hormone Deficiency: Results from a Randomized Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Once-Weekly Somatrogon Compared with Once-Daily Somatropin (Genotropin®) in Japanese Children with Pediatric Growth Hormone Deficiency: Results from a Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDEC Final Recommendation - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. RESULTS - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cda-amc.ca [cda-amc.ca]
- 13. EXECUTIVE SUMMARY - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. skytrofahcp.com [skytrofahcp.com]
- 15. ngenla.pfizerpro.com [ngenla.pfizerpro.com]
- 16. Seven years of safety and efficacy of the recombinant human growth hormone Omnitrope in the treatment of growth hormone deficient children: results of a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotropin in Small for Gestational Age Patients: A Cross-Study Efficacy Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the effectiveness of Genotropin (somatropin), a recombinant human growth hormone, in pediatric patients born Small for Gestational Age (SGA). For children with SGA who fail to exhibit catch-up growth by the age of two, Genotropin is a frequently prescribed treatment to improve growth velocity and final height. This document synthesizes data from multiple clinical trials and observational studies to offer a comparative perspective on its efficacy, supported by detailed experimental protocols and an overview of the underlying signaling pathways.
Quantitative Efficacy of Genotropin in SGA Patients
The effectiveness of Genotropin in treating short stature in children born SGA has been evaluated in numerous studies. Key metrics for assessing efficacy include the change in height velocity and the improvement in height standard deviation score (SDS). The following tables summarize the quantitative outcomes from several key studies.
| Study/Trial Identifier | Treatment Group (Genotropin Dose) | Duration | Mean Change in Height Velocity (cm/year) | Mean Change in Height SDS |
| Pfizer Phase 3B Study | 0.035 mg/kg/day | 24 months | Statistically significant greater gain compared to untreated control | Statistically significant improvement from baseline |
| Pfizer Pooled Analysis of 4 Trials | 0.24 mg/kg/week | 24 months | Significant increases in linear growth | Significant improvement |
| Pfizer Pooled Analysis of 4 Trials | 0.48 mg/kg/week | 24 months | Significant increases in linear growth | Significant improvement, greater than 0.24 mg/kg/week dose |
| LG Growth Study (NCT01604395) | 40.9 µg/kg/day | 3 years | - | Increase from -2.55 to -1.13 |
| NESGAS Study | 67 µg/kg/day | 1 year | - | - |
| Dose-Comparative Study | 0.23 mg/kg/week (Low-Dose) | 104 weeks | Significant improvement | - |
| Dose-Comparative Study | 0.46 mg/kg/week (High-Dose) | 104 weeks | Significant improvement | - |
Comparative Efficacy of Genotropin
Genotropin has also been compared to other growth hormone preparations in the treatment of SGA. These studies are crucial for understanding the relative performance of different somatropin products.
| Study Identifier | Comparator | Duration | Primary Endpoint | Outcome |
| Phase III Trial (NCT02770157) | Growtropin-II | 52 weeks | Change in annualized height velocity | Growtropin-II was non-inferior to Genotropin.[1] |
| MISSION Study (NCT07226089) | Somatrogon (once-weekly) | 12 months | Efficacy and safety | Ongoing study comparing once-weekly Somatrogon to daily Genotropin.[2] |
The Role of IGF-1 in Treatment Monitoring
Insulin-like growth factor 1 (IGF-1) is a key mediator of growth hormone's effects and its levels are often monitored during treatment. Studies show that Genotropin therapy leads to a significant increase in IGF-1 levels in SGA patients.[3] However, the interpretation of IGF-1 levels can be complex, with some patients exhibiting levels above the normal range, which may necessitate dose adjustments.[4][5] Interestingly, one study found that while total IGF-1 concentrations often exceeded the normal range with high-dose GH treatment, bioactive IGF levels largely remained within the normal reference.[6]
Experimental Protocols of Key Studies
Understanding the methodologies of the cited clinical trials is essential for a critical appraisal of the evidence.
Pfizer Phase 3B Study in Very Young SGA Children
-
Objective: To evaluate the 24-month efficacy of Genotropin on height in SGA children aged 24-30 months.[7]
-
Study Design: A controlled, multi-center, randomized study.[7]
-
Participants: 43 participants from 16 centers in eight European countries, aged between 24-30 months.[7]
-
Intervention: Participants were randomized (1:1) to receive either Genotropin at a dose of 0.035 mg/kg/day or no treatment.[7]
-
Primary Endpoint: Change from baseline height as measured by height standard deviation score (SDS) at 24 months.[7]
Comparative Study of Growtropin-II and Genotropin (NCT02770157)
-
Objective: To evaluate the efficacy and safety of Growtropin-II and demonstrate its non-inferiority to Genotropin in children with SGA.[1]
-
Study Design: A multicentre, randomized, open-label, comparative, phase III trial.[1]
-
Participants: 75 children meeting the inclusion criteria were randomized.[1]
-
Intervention: Participants were randomized in a 2:2:1 ratio to three groups: Growtropin-II, Genotropin, or a 26-week non-treatment group followed by treatment. Both treatment groups received subcutaneous injections for 52 weeks.[1]
-
Primary Endpoint: Change in annualized height velocity.[1]
Growth Hormone Signaling Pathway
The biological effects of Genotropin are mediated through the growth hormone receptor (GHR), which activates a cascade of intracellular signaling pathways. The binding of growth hormone to its receptor leads to the activation of Janus kinase 2 (JAK2), a tyrosine kinase that plays a central role in initiating downstream signaling.[8][9][10]
Caption: Simplified Growth Hormone Signaling Pathway.
This pathway ultimately modulates gene transcription, leading to the expression of proteins like IGF-1, and influences various cellular functions including growth and metabolism.[8][10][11]
Conclusion
The available evidence from a range of clinical studies consistently demonstrates that Genotropin is an effective treatment for improving growth in children born SGA who do not exhibit catch-up growth. It significantly increases height velocity and improves height SDS. Comparative studies have shown its efficacy to be non-inferior to other somatropin preparations. While higher doses may lead to a greater short-term response, the long-term benefit appears less dose-dependent.[12] Monitoring of IGF-1 levels is a common practice during therapy, although the clinical significance of elevated total IGF-1 versus bioactive IGF-1 requires further investigation. The underlying mechanism of action is well-characterized, involving the activation of the JAK-STAT and other signaling pathways crucial for cellular growth and metabolism. Future research, including ongoing trials comparing daily Genotropin with long-acting growth hormone preparations, will further refine treatment strategies for this patient population.
References
- 1. Efficacy and safety of the recombinant human growth hormone in short children born small for gestational age: A randomized, multicentre, comparative phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Long-term effectiveness of growth hormone therapy in children born small for gestational age: An analysis of LG growth study data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difficulties in Interpreting IGF-1 Levels in Short Stature Children Born Small for Gestational Age (SGA) Treated with Recombinant Human Growth Hormone (rhGH) Based on Data from Six Clinical Centers in Poland [mdpi.com]
- 5. Evolution of IGF-1 in children born small for gestational age and with growth retardation, treated by growth hormone adapted to IGF-1 levels after 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increases in Bioactive IGF do not Parallel Increases in Total IGF-I During Growth Hormone Treatment of Children Born SGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizer.com [pfizer.com]
- 8. ovid.com [ovid.com]
- 9. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. publications.aap.org [publications.aap.org]
Genotropin in the Treatment of Pediatric Growth Disorders: A Comparative Analysis of Height Velocity Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of height velocity changes in pediatric patients treated with Genotropin® (somatropin), a recombinant human growth hormone. It compares its efficacy with other available somatropin formulations and outlines the experimental protocols of key clinical trials. The information is intended to support research, clinical trial design, and drug development in the field of pediatric endocrinology.
Comparative Analysis of Height Velocity
The efficacy of Genotropin in accelerating growth in children with growth hormone deficiency (GHD) has been substantiated in multiple clinical trials. A key metric for assessing treatment success is the change in height velocity (HV).
A pivotal nine-month, open-label equivalence trial conducted by Romer et al. compared Genotropin with another somatropin product, Omnitrope.[1][2][3] The study demonstrated that Genotropin has similar effects on linear growth compared to Omnitrope.[1][2] The mean difference in the change in height velocity from baseline to the end of the study between the two groups was not statistically significant.[1][2]
The following table summarizes the key efficacy outcomes from these comparative studies.
| Study | Treatment Groups | N | Duration | Mean Change in Height Velocity (cm/year) | Mean Change in Height (cm) | Mean Change in Height Standard Deviation Score (HtSDS) |
| Romer et al. | Genotropin | 45 | 9 months | 6.8 | 8.4 | 0.67 |
| Omnitrope | 44 | 9 months | 6.9 | 8.6 | 0.73 | |
| Shih et al. | Genotropin | 5 | 12 months | 7.9 | 11.3 | 1.33 |
| Humatrope | 5 | 12 months | 5.4 | 9.4 | 0.66 | |
| Saizen | 5 | 12 months | 7.4 | 11.1 | 1.06 |
Experimental Protocols
The methodologies employed in these key comparative clinical trials provide a framework for understanding the evidence base for Genotropin's efficacy.
Romer et al. (Genotropin vs. Omnitrope)
-
Study Design : A nine-month, open-label, equivalence trial conducted in Europe.[1]
-
Patient Population : 89 treatment-naïve, prepubertal children with Growth Hormone Deficiency (GHD).[3]
-
Randomization : Patients were randomized in a 1:1 ratio to receive either Genotropin or Omnitrope.[1]
-
Dosage and Administration : Both Genotropin and Omnitrope were administered via subcutaneous injection at a dose of 0.03 mg/kg/day.[1][3] Doses were readjusted based on the patient's body weight after six months.[1]
-
Primary Outcomes : The primary efficacy endpoints were height, height standard deviation score (HtSDS), height velocity (HV), and height velocity standard deviation score (HVSDS) at the end of the nine-month treatment period.[5]
Shih et al. (Genotropin vs. Humatrope vs. Saizen)
-
Study Design : A 12-month randomized controlled trial conducted in Taiwan.[1]
-
Patient Population : 15 children with GHD.[2]
-
Randomization : Patients were randomized in a 1:1:1 ratio to one of the three treatment groups.[1]
-
Dosage and Administration :
-
Primary Outcomes : The primary outcomes assessed were height, height velocity, and HtSDS at 12 months.[5]
Signaling Pathways and Experimental Workflow
The biological effects of Genotropin are mediated through the Growth Hormone-Insulin-Like Growth Factor 1 (GH-IGF-1) axis. The following diagrams illustrate this signaling pathway and a typical workflow for a clinical trial investigating the efficacy of Genotropin.
Caption: The GH-IGF-1 Signaling Pathway.
Caption: Clinical Trial Workflow for Genotropin.
References
- 1. CDEC Final Recommendation - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EXECUTIVE SUMMARY - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Seven years of safety and efficacy of the recombinant human growth hormone Omnitrope in the treatment of growth hormone deficient children: results of a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RESULTS - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
A Comparative Analysis of Individualized Target-Driven vs. Standard Genotropin Dosing
For researchers and drug development professionals in the field of endocrinology, optimizing therapeutic outcomes while ensuring patient safety is paramount. This guide provides a detailed comparison of two primary dosing strategies for Genotropin (somatropin), a recombinant human growth hormone: the conventional standard, weight-based approach and a newer, individualized target-driven methodology. This analysis is supported by data from key clinical studies to objectively evaluate the performance of each regimen.
Experimental Protocols
The methodologies of key comparative studies form the basis of this analysis. The primary protocols are detailed below.
Individualized, Target-Driven Dosing Protocol (Based on ISS Study)
A prominent 4-year, open-label, multicenter, randomized trial provides the core protocol for the individualized, target-driven arm.
-
Patient Population: The study enrolled prepubertal children with Idiopathic Short Stature (ISS), naive to growth hormone (GH) treatment. Key inclusion criteria included a height standard deviation score (SDS) between -3.0 and -2.25, and a stimulated GH peak of >10 ng/ml.
-
Dosing Algorithm: The initial dose was calculated using a mathematical prediction model. This model incorporated several baseline parameters:
-
Weight (kg)
-
Height (cm)
-
Age (years)
-
Baseline serum Insulin-like Growth Factor I (IGF-I) levels The formula aimed to achieve a specific growth target (e.g., a height gain to -1.3 SDS) over the initial 24 months of treatment. Doses were adjusted based on the patient's response, with a range of 0.18 to 0.7 mg/kg/week.
-
-
Monitoring and Adjustments: Growth response and IGF-I levels were periodically monitored. After the initial two years, the individualized-dosing group was further randomized to lower fixed doses (0.18 or 0.24 mg/kg/week) for the subsequent two years.
Standard Dosing Protocol
The standard dosing regimen is typically based on patient weight and the specific indication, as approved by regulatory bodies like the U.S. Food and Drug Administration (FDA).
-
Patient Population: Approved for pediatric patients with growth failure due to Growth Hormone Deficiency (GHD), Prader-Willi syndrome, Turner syndrome, those born Small for Gestational Age (SGA), and Idiopathic Short Stature.
-
Dosing Algorithm: A fixed dose per kilogram of body weight is administered weekly. This dose varies by indication. For instance, the FDA-approved dose for ISS is up to 0.47 mg/kg/week.[1] For pediatric GHD, a dose of 0.16 to 0.24 mg/kg/week is generally recommended.[2][3]
-
Monitoring: While growth is monitored, dose adjustments are less dynamic than in target-driven protocols and are primarily based on changes in body weight and clinical response. The weekly dose is typically divided into 6 or 7 subcutaneous injections.[2][3]
Quantitative Data Presentation
The following tables summarize the quantitative outcomes from a key 4-year comparative study in children with ISS.[4]
Table 1: Efficacy Comparison Over 4 Years
| Metric | Individualized, Target-Driven Dosing | Standard Dosing |
| Mean Height Gain (SDS) | +1.3 | +1.3 |
| Total GH Utilized | Lower | Higher |
SDS: Standard Deviation Score
Table 2: Efficiency and Safety Comparison
| Metric | Individualized, Target-Driven Dosing | Standard Dosing |
| Efficiency (Growth per mg of GH) | More cost-effective | Less cost-effective |
| Safety Profile | No new safety concerns identified | Established safety profile |
Visualizing Methodologies and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the dosing workflows and the underlying biological pathway.
Dosing Strategy Workflows
The logical flow of initiating and maintaining treatment differs significantly between the two strategies. The individualized approach incorporates a predictive feedback loop, whereas the standard approach is more linear.
The Growth Hormone (GH) - IGF-1 Signaling Axis
Genotropin exerts its effects through the GH-IGF-1 axis. Understanding this pathway is crucial for interpreting the rationale behind target-driven therapies that monitor IGF-I levels.
Discussion and Conclusion
The primary finding from a 4-year randomized trial is that while both standard and individualized, target-driven dosing of Genotropin can achieve similar gains in height SDS for children with ISS, the individualized approach does so more efficiently.[4] By using a prediction model to tailor the dose to the individual's predicted response, the total amount of growth hormone administered over the treatment period was lower compared to the standard weight-based regimen.[4] This suggests that an individualized approach can be a more cost-effective strategy for achieving desired growth outcomes.[4]
For drug development professionals, these findings highlight the potential of pharmacometric modeling and personalized medicine in optimizing hormone replacement therapies. The use of validated prediction models allows for a transition from a "one-size-fits-all" to a "one-size-fits-one" paradigm. This approach not only has economic benefits but also aligns with safety principles by aiming to use the lowest effective dose, potentially minimizing exposure to off-target or supraphysiological hormone levels.
References
- 1. Models predicting the growth response to growth hormone treatment in short children independent of GH status, birth size and gestational age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Personalized Approach to Growth Hormone Treatment: Clinical Use of Growth Prediction Models | Semantic Scholar [semanticscholar.org]
- 3. SAT-215 Prediction models for response to growth hormone treatment in children with short stature analysis of data from LGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Long-Acting Growth Hormone Preparations Challenge Daily Genotropin's Dominance in Growth Hormone Deficiency Treatment
A comprehensive review of recent head-to-head clinical trials reveals that novel once-weekly long-acting growth hormone (LAGH) formulations demonstrate comparable, and in some cases superior, efficacy to the standard daily injections of Genotropin (somatropin) for pediatric Growth Hormone Deficiency (GHD). These findings, supported by robust clinical data, signal a potential paradigm shift in GHD management, prioritizing reduced treatment burden without compromising on clinical outcomes.
For decades, the standard of care for pediatric GHD has been daily subcutaneous injections of recombinant human growth hormone (rhGH), such as Genotropin. While effective, the daily regimen can be a significant burden for patients and their families, potentially leading to issues with adherence. The development of long-acting formulations aims to alleviate this burden by reducing injection frequency to once a week. This guide provides a detailed comparison of the efficacy of leading LAGH preparations—Lonapegsomatropin (Skytrofa), Somapacitan (Sogroya), and Somatrogon (Ngenla)—against the established daily rhGH, Genotropin, based on pivotal Phase 2 and Phase 3 clinical trial data.
Comparative Efficacy Analysis
The primary measure of efficacy in pediatric GHD trials is the annualized height velocity (AHV). Secondary endpoints often include changes in height standard deviation score (SDS) and insulin-like growth factor-I (IGF-I) levels, which is a key mediator of growth hormone's effects. The following tables summarize the key efficacy data from head-to-head trials.
Table 1: Efficacy of Lonapegsomatropin vs. Daily Somatropin (heiGHt Trial)
| Parameter | Lonapegsomatropin (0.24 mg/kg/week) | Daily Somatropin (0.24 mg/kg/week total) | p-value |
| Annualized Height Velocity (AHV) at 52 weeks | 11.2 cm/year[1][2][3][4][5][6][7] | 10.3 cm/year[1][2][3][4][5][6][7] | 0.009 |
| Change in Height SDS from Baseline at 52 weeks | +1.10[1][5] | +0.96[1][5] | 0.01 |
Data from the Phase 3 heiGHt trial demonstrated that once-weekly lonapegsomatropin was not only non-inferior but also statistically superior to daily somatropin in terms of AHV at 52 weeks in treatment-naïve children with GHD.[1][2][7]
Table 2: Efficacy of Somapacitan vs. Daily GH (REAL 3 Trial)
| Parameter (at 52 weeks) | Somapacitan (0.16 mg/kg/week) | Daily GH (0.034 mg/kg/day) | Treatment Difference |
| Annualized Height Velocity (AHV) | 12.9 cm/year (at 26 wks)[8] | 11.4 cm/year (at 26 wks)[8] | 1.7 cm/year (at 26 wks) |
| Change in Height SDS from Baseline | 8.60[8] | 7.41[8] | Not Statistically Significant |
| IGF-I SDS (Mean) | 0.31[8] | -0.40[8] | N/A |
The Phase 2 REAL 3 trial showed that once-weekly somapacitan (at the highest dose) resulted in an AHV that was comparable to daily GH.[2][8] Over a three-year period, somapacitan demonstrated sustained efficacy that was similar to daily GH.[9]
Table 3: Efficacy of Somatrogon vs. Daily Somatropin (Phase 3 Trial)
| Parameter (at 12 months) | Somatrogon (0.66 mg/kg/week) | Daily Somatropin (0.24 mg/kg/week) | Treatment Difference (95% CI) |
| Annualized Height Velocity (AHV) | 10.10 cm/year[10] | 9.78 cm/year[10] | 0.33 cm/year (-0.24, 0.89)[10] |
| Change in Height SDS from Baseline | Similar between groups | Similar between groups | N/A |
The global Phase 3 study for somatrogon met its primary endpoint, demonstrating non-inferiority to daily somatropin in AHV at 12 months.[10] A similar study in Japanese children with GHD found comparable results.[11] Both treatments were well-tolerated with similar safety profiles.[10]
Experimental Protocols
The data presented is derived from rigorously designed, multicenter, randomized, open-label, active-controlled clinical trials. Below are the generalized methodologies for the pivotal Phase 3 trials.
Study Design: A Representative Phase 3 Protocol
A typical Phase 3 trial to compare a once-weekly LAGH to a daily rhGH involves a 12-month, open-label, randomized, active-controlled, parallel-group study.[7][10][12]
-
Patient Population: Treatment-naïve, prepubertal children diagnosed with GHD. Diagnosis is typically confirmed by two different GH provocation tests with a peak plasma GH level of ≤10 ng/mL.[7][13] Key inclusion criteria often include impaired height (e.g., Height SDS ≤ -2.0) and a bone age younger than chronological age.[13][14] Exclusion criteria commonly include prior rhGH therapy, chromosomal abnormalities (e.g., Turner syndrome), history of malignancy, or other chronic conditions affecting growth.[5][13]
-
Randomization and Treatment: Participants are randomized, often in a 1:1 or 2:1 ratio, to receive either the investigational once-weekly LAGH (e.g., lonapegsomatropin 0.24 mg/kg/week, somatrogon 0.66 mg/kg/week) or daily somatropin (e.g., 0.034 mg/kg/day, equivalent to 0.24 mg/kg/week).[7][12] Doses are administered subcutaneously and are adjusted based on body weight at regular intervals.[12]
-
Primary Endpoint: The primary efficacy endpoint is the annualized height velocity (AHV) at 12 months (52 weeks).[4][10]
-
Secondary Endpoints: These include the change from baseline in height SDS, change in bone age, IGF-I SDS levels, and safety assessments.[4][8] Safety is monitored through the incidence of adverse events (AEs), serious AEs, and local tolerability at the injection site.[7][10]
-
Statistical Analysis: The primary analysis for efficacy is typically a non-inferiority comparison of the AHV between the two treatment groups.[10] An Analysis of Covariance (ANCOVA) model is often used. If non-inferiority is established, superiority testing may be performed.
Visualizing the Science: Pathways and Processes
To better understand the mechanism and the research process, the following diagrams illustrate the growth hormone signaling pathway and a typical clinical trial workflow.
Growth Hormone Signaling Pathway
Growth hormone exerts its effects by binding to the growth hormone receptor (GHR) on the surface of target cells. This binding initiates an intracellular signaling cascade, primarily through the JAK-STAT pathway, which is crucial for linear growth.
References
- 1. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]
- 2. Effective GH Replacement With Once-weekly Somapacitan vs Daily GH in Children with GHD: 3-year Results From REAL 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Weekly Lonapegsomatropin in Treatment-Naïve Children With Growth Hormone Deficiency: The Phase 3 heiGHt Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 22, Study 002 Key Inclusion and Exclusion Criteria - Somatrogon (Ngenla) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Weekly Lonapegsomatropin in Treatment–Naïve Children With Growth Hormone Deficiency: The Phase 3 heiGHt Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Once-Weekly Somapacitan vs Daily GH in Children With GH Deficiency: Results From a Randomized Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and Safety of Weekly Somatrogon vs Daily Somatropin in Children With Growth Hormone Deficiency: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Meta-analysis of Genotropin Safety and Adverse Events in Pediatric Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of a biopharmaceutical is paramount. This guide provides a comparative meta-analysis of the safety and adverse events associated with Genotropin® (somatropin) and other leading recombinant human growth hormone (rhGH) therapies—Humatrope®, Saizen®, and Norditropin®—in pediatric populations. The data presented is compiled from a systematic review of published clinical trials and prescribing information.
Comparative Analysis of Adverse Events
The following tables summarize the reported adverse events in pediatric patients treated with Genotropin and its alternatives. It is important to note that direct comparison of adverse event rates across different clinical trials can be challenging due to variations in study design, patient populations, and reporting methodologies.[1][2]
Table 1: Common Adverse Events Reported in Pediatric Clinical Trials
| Adverse Event | Genotropin | Humatrope | Saizen | Norditropin |
| Infections & Infestations | Upper respiratory tract infections, influenza, tonsillitis, nasopharyngitis, otitis media, sinusitis, urinary tract infection[1][3] | Mild infection (e.g., ear infection, upper respiratory infection)[4] | Upper respiratory tract infection, pharyngitis, otitis media[5] | Influenza-like illness, otitis media, upper respiratory tract infection, otitis externa, bronchitis, pharyngitis[6][7] |
| Nervous System Disorders | Headache[1][3][8] | Headache[4] | Headache | Headache[7] |
| Musculoskeletal & Connective Tissue Disorders | Arthralgia (joint pain)[1][3][8] | Arthralgia | Arthralgia | Arthralgia[7] |
| Gastrointestinal Disorders | Gastroenteritis[1][3] | - | Vomiting, dyspepsia[5] | Gastroenteritis, abdominal pain[9] |
| Metabolism & Nutrition Disorders | Increased appetite, mild hyperglycemia[1][3][8][10] | - | Hypoglycemia | Impaired glucose tolerance[7] |
| General Disorders & Administration Site Conditions | Injection site reactions (pain, burning, fibrosis, nodules, rash, inflammation, pigmentation, bleeding), pyrexia (fever)[1][3][8][10] | Injection site reactions (e.g., loss of fat under the skin)[4] | Local reactions at the injection site (pain, numbness, redness, swelling)[11][12][13] | - |
| Skin & Subcutaneous Tissue Disorders | - | - | Exacerbation of preexisting psoriasis[11][12][13] | Eczema[6] |
| Psychiatric Disorders | Altered mood, aggressiveness (in PWS)[1][3] | - | - | Aggressiveness (in PWS)[7] |
Note: A '-' indicates that the adverse event was not listed as common in the reviewed sources.
Table 2: Less Common but Serious Adverse Events
| Adverse Event | Genotropin | Humatrope | Saizen | Norditropin |
| Neoplasms | - | - | Leukemia (reported in a small number of GHD patients)[12][13] | - |
| Endocrine Disorders | Hypothyroidism[3][8] | - | Hypothyroidism[11][12][13] | Hypothyroidism |
| Nervous System Disorders | Benign intracranial hypertension[3][10] | Pancreatitis (may occur more often in children than adults)[4] | Seizures[11][12][13] | Benign intracranial hypertension[7] |
| Musculoskeletal & Connective Tissue Disorders | Aggravation of preexisting scoliosis[10] | Slipped capital femoral epiphysis[4] | - | Exacerbation of preexisting scoliosis[6] |
| Vascular Disorders | Hematuria[3][8] | - | - | - |
| Skin & Subcutaneous Tissue Disorders | Lipoatrophy[3][8] | - | Hair loss (in PWS)[7] | - |
| General Disorders | Edema (in PWS)[3][8] | - | Disturbances in fluid balance[11][12][13] | Edema (in PWS)[7] |
Experimental Protocols
The safety and efficacy data for these rhGH products are derived from numerous clinical trials. The methodologies of these studies share common features, which are outlined below.
Study Design: Most of the foundational studies are randomized, open-label, controlled clinical trials.[1] Some long-term safety data comes from observational studies and post-marketing surveillance registries.
Patient Population: The studies included pediatric patients with various growth disorders, including:
-
Prader-Willi Syndrome (PWS)[3]
Inclusion and exclusion criteria were specific to each indication and study protocol.
Dosage and Administration: The dosage of somatropin was typically individualized based on body weight and the specific indication. For example:
-
GHD: Doses often ranged from 0.18 to 0.3 mg/kg per week.[4]
-
Turner Syndrome: Up to 0.375 mg/kg per week.[4]
-
ISS: Up to 0.37 mg/kg per week.[4]
-
SGA: Up to 0.47 mg/kg per week.[4]
The medication was administered via subcutaneous injection, with recommendations to rotate the injection site to prevent lipoatrophy.
Duration of Treatment: Treatment duration in clinical trials varied, with some studies lasting for a prespecified period (e.g., 2 years) and others continuing until the patient reached their final adult height. Long-term observational studies provide safety data over many years of treatment.
Visualizing the Meta-analysis Process
The following diagram illustrates the typical workflow of a systematic review and meta-analysis, the process used to synthesize the data for this guide.
Systematic Review and Meta-analysis Workflow
Signaling Pathway for Growth Hormone
Growth hormone exerts its effects through a well-defined signaling pathway, primarily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Understanding this pathway is crucial for comprehending the mechanism of action of rhGH therapies.
Simplified GH Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. prescriberpoint.com [prescriberpoint.com]
- 3. Genotropin (Somatropin [rDNA origin]): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Humatrope: Dosage, side effects, uses, interactions, cost, and more [medicalnewstoday.com]
- 5. medsinfo.com.au [medsinfo.com.au]
- 6. Norditropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. genotropin.com [genotropin.com]
- 11. emdserono.com [emdserono.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Genotropin's Impact on Final Height: A Comparative Analysis of Observational Studies
A comprehensive guide for researchers and drug development professionals on the efficacy of Genotropin (somatropin) in increasing final height, based on real-world observational data. This guide provides a comparative analysis with other recombinant human growth hormone (rhGH) therapies, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Observational studies consistently demonstrate that Genotropin therapy significantly increases the final height of children with Growth Hormone Deficiency (GHD), Idiopathic Short Stature (ISS), and Turner Syndrome (TS). Data from large-scale, long-term surveillance databases such as the Kabi/Pfizer International Growth Database (KIGS) and the National Cooperative Growth Study (NCGS) provide robust real-world evidence of its effectiveness. When compared to other recombinant human growth hormone (rhGH) preparations, Genotropin shows a comparable efficacy and safety profile in promoting growth and increasing final adult height.
Comparative Analysis of Final Height Outcomes in Observational Studies
The following tables summarize the final height outcomes from key observational studies involving Genotropin and other rhGH therapies. The data is categorized by the treated condition to facilitate a direct comparison.
Growth Hormone Deficiency (GHD)
| rhGH Treatment | Study/Database | Mean Final Height SDS | Mean Height Gain (cm) | Mean Treatment Duration (years) | Mean Age at Treatment Start (years) | Dosage |
| Genotropin | KIGS | -1.5[1] | N/A | 8.1[1] | 9.8[1] | 0.16 mg/kg/week[1] |
| Genotropin (Swedish Subgroup) | KIGS | -0.3[1] | N/A | 9.4[1] | N/A | 0.22 mg/kg/week[1] |
| Genotropin | KIGS (Caucasian Males, IGHD) | -0.8 | N/A | N/A | N/A | N/A |
| Genotropin | KIGS (Caucasian Females, IGHD) | -1.0 | N/A | N/A | N/A | N/A |
| Genotropin | KIGS (Caucasian Males, MPHD) | -0.7 | N/A | N/A | N/A | N/A |
| Genotropin | KIGS (Caucasian Females, MPHD) | -1.1 | N/A | N/A | N/A | N/A |
| Humatrope | GeNeSIS (Japanese Cohort) | N/A (Height SDS at 4 years: -1.0) | N/A | 4 (interim) | 8.75 | Not specified |
| Omnitrope | Spanish Phase III Follow-up | -1.01 | Males: 18.9, Females: 11.6 | Up to 5+ years | 12.5 (at follow-up start) | 0.03 mg/kg/day |
| Saizen | Open-label study | N/A | Positive catch-up growth | 5.4 | N/A | Not specified |
| Norditropin | NordiNet®/ANSWER Program® | Data collected | Data collected | Ongoing | Ongoing | Physician-discretion |
GHD: Growth Hormone Deficiency, IGHD: Isolated Growth Hormone Deficiency, MPHD: Multiple Pituitary Hormone Deficiencies, SDS: Standard Deviation Score, N/A: Not Available
Idiopathic Short Stature (ISS)
| rhGH Treatment | Study/Database | Mean Final Height SDS | Mean Height Gain vs. Untreated (cm) | Mean Treatment Duration (years) | Mean Age at Treatment Start (years) | Dosage |
| Genotropin | Multicenter Randomized Trial | -1.2 (at 48 months) | N/A | 4 (interim) | Prepubertal | Individualized vs. standard weight-based |
| Other somatropin | Randomized Controlled Trial | N/A | 4-7 | N/A | N/A | 0.033-0.067 mg/kg/day |
| Humatrope | Randomized, open-label study | N/A | N/A | Median 5.7 | Prepubertal | 0.23 or 0.47 mg/kg/week |
| Norditropin | Clinical Study | N/A | Significant increase vs. controls | To final height | Prepubertal | 0.033 or 0.067 mg/kg/day |
ISS: Idiopathic Short Stature, SDS: Standard Deviation Score, N/A: Not Available
Turner Syndrome (TS)
| rhGH Treatment | Study/Database | Mean Final Height (cm) | Mean Height Gain vs. Untreated (cm) | Mean Treatment Duration (years) | Mean Age at Treatment Start (years) | Dosage |
| Genotropin | KIGS | N/A | N/A | N/A | N/A | N/A |
| Humatrope | Randomized Controlled Trial | 146.0 | 5.4 | 4.7 | 11.7 | 0.3 mg/kg/week |
| Humatrope | Observational Study | N/A | 7.4 (with early GH, late estrogen) | 7.6 | Early treatment | 0.375 mg/kg/week |
| Norditropin | Clinical Studies | N/A | N/A | To final height | Various | Various |
TS: Turner Syndrome, N/A: Not Available
Experimental Protocols in Observational Studies
The methodologies employed in large-scale observational studies are crucial for validating the real-world efficacy of Genotropin. Below are the typical protocols followed in these studies.
Patient Population and Enrollment
-
Inclusion Criteria: Children diagnosed with GHD, ISS, or TS based on established clinical and biochemical criteria. For GHD, this typically involves failed growth hormone stimulation tests. For ISS, it's a diagnosis of exclusion with height significantly below the population mean. Turner Syndrome diagnosis is confirmed by karyotyping.
-
Exclusion Criteria: Patients with other underlying conditions that could affect growth, previous treatment with growth-promoting agents, or chromosomal abnormalities other than in TS.
-
Data Collection: Longitudinal data is collected at regular intervals (e.g., every 3-6 months) and entered into a central database. This includes height, weight, pubertal status, bone age, and dosage information.
Treatment and Monitoring
-
Dosage: Genotropin dosage is typically individualized based on the patient's weight and the indication, with adjustments made according to the treating physician's discretion and local guidelines.
-
Monitoring: Regular monitoring of growth velocity, height, and weight is conducted. Insulin-like Growth Factor-1 (IGF-1) levels are often monitored to assess compliance and response to treatment, as well as for safety.
Assessment of Final Height
-
Definition of Final Height: Final height is generally defined as a growth velocity of less than 2 cm per year and a bone age consistent with epiphyseal fusion (typically ≥14 years for girls and ≥16 years for boys).
-
Data Analysis: Statistical analyses are performed to determine the mean final height and height gain, often expressed as a Standard Deviation Score (SDS) which compares the individual's height to the average height of a reference population of the same age and sex. Multivariate analyses are frequently used to identify factors that predict the response to treatment.
Molecular Mechanism of Action
Genotropin, a recombinant human growth hormone (somatropin), exerts its effects by mimicking the endogenous growth hormone produced by the pituitary gland. The signaling cascade initiated by the binding of somatropin to its receptor is pivotal for linear growth.
Growth Hormone Signaling Pathway
The binding of somatropin to the Growth Hormone Receptor (GHR) on the surface of target cells, primarily in the liver, triggers a conformational change in the receptor, leading to the activation of the associated Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates various intracellular proteins, including Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in growth, most notably Insulin-like Growth Factor-1 (IGF-1). IGF-1, in turn, acts on various tissues, including bone and cartilage, to promote cell proliferation and differentiation, ultimately leading to linear growth.
Caption: Growth Hormone Signaling Pathway.
Observational Study Workflow
The process of conducting an observational study to validate the impact of a growth hormone therapy like Genotropin on final height involves several key stages, from patient recruitment to data analysis and reporting.
Caption: Observational Study Workflow.
References
Comparative Efficacy of Genotropin With and Without Ethinyl Estradiol in Turner Syndrome: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data on the use of Genotropin (somatropin) alone versus in combination with ethinyl estradiol for the treatment of short stature in individuals with Turner Syndrome. The data presented is intended to support research and development efforts in this therapeutic area.
Data Summary: Genotropin vs. Genotropin + Ethinyl Estradiol
The following tables summarize key quantitative outcomes from comparative studies.
Table 1: Near-Final and Adult Height Outcomes
| Study/Treatment Group | Mean Age at Study Entry (years) | Mean Treatment Duration (years) | Mean Near-Final/Adult Height (cm) | Mean Height Gain (cm) | Height Standard Deviation Score (SDS) |
| Multicenter Study (Lower GH Dose) | 10.9 ± 2.3 | 5.5 ± 1.8 | |||
| Genotropin Alone | 149.9 ± 6.0 | +1.3 ± 0.6 (from baseline)[1] | |||
| Genotropin + Ethinyl Estradiol | 145.1 ± 5.4 | ||||
| Multicenter Study (Higher GH Dose) | 10.9 ± 2.3 | 5.5 ± 1.8 | |||
| Genotropin Alone | 150.4 ± 6.0 | +1.3 ± 0.6 (from baseline)[1] | |||
| Genotropin + Ethinyl Estradiol | 149.1 ± 6.0 | ||||
| Double-Blind Placebo-Controlled Trial | 5.0 - 12.5 | 7.2 ± 2.5 | |||
| Double Placebo | -2.81 ± 0.85[2] | ||||
| Estrogen Alone | -3.39 ± 0.74[2] | ||||
| Growth Hormone Alone | -2.29 ± 1.10[2] | ||||
| Growth Hormone + Estrogen | -2.10 ± 1.02[2] |
Table 2: Short-Term Growth Velocity
| Study/Treatment Group | Treatment Duration | Mean Growth Velocity (cm/year) |
| Ethinyl Estradiol Alone (100 ng/kg/day) | First 6 months | 7.09 ± 1.47[3][4] |
| Second 6 months | 6.08 ± 1.78[3][4] | |
| Third 6 months | 4.03 ± 1.65[3][4] | |
| Baseline (Pre-treatment) | 3.09 ± 1.05[3][4] |
Experimental Protocols
Multicenter, Randomized, Long-Term, Dose-Response Study
-
Objective: To evaluate the efficacy of two different doses of Genotropin with or without low-dose ethinyl estradiol on near-final height in girls with Turner Syndrome.[1]
-
Study Population: 232 subjects with Turner Syndrome.[1]
-
Treatment Arms:
-
Duration: The study was placebo-controlled for estrogen for its entire duration.[1]
-
Primary Endpoint: Near-final height, defined as bone age of at least 14 years.[1]
Double-Blind, Placebo-Controlled Trial
-
Objective: To examine the independent and combined effects of growth hormone and early, ultra-low-dose estrogen on adult height in girls with Turner's syndrome.[2]
-
Study Population: 149 girls, 5.0 to 12.5 years of age.[2]
-
Treatment Arms:
-
Dosage:
-
Duration: Until adult height was reached.[2]
-
Primary Endpoint: Adult height.[2]
Visualizations
Caption: Experimental workflow for a randomized, placebo-controlled trial.
Caption: Simplified signaling pathway for growth in Turner Syndrome.
References
- 1. Growth hormone and low dose estrogen in Turner syndrome: results of a United States multi-center trial to near-final height - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Growth in Turner's syndrome: long term treatment with low dose ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth Hormone plus Childhood Low-Dose Estrogen in Turner’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Genatropin®
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management and disposal of all laboratory materials, including pharmaceutical products like Genatropin® (somatropin). Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound® and its associated components in a research setting.
Core Principles of this compound® Disposal in a Laboratory Setting
The disposal of this compound®, a recombinant human growth hormone, must be approached with the understanding that it is a biologically active molecule. Therefore, disposal procedures should aim to mitigate any potential biological and environmental impact. The primary guidance from the Safety Data Sheet (SDS) for this compound® is to dispose of waste in accordance with all applicable local, state, and federal laws and regulations, and to take measures to prevent environmental release.
In a laboratory context, this translates to a multi-faceted approach that encompasses the segregation of waste streams, the use of appropriate containment, and, where necessary, the inactivation of the active pharmaceutical ingredient.
Quantitative Data for this compound® Handling and Disposal
For quick reference, the following table summarizes key quantitative parameters for the handling and disposal of this compound® and associated materials.
| Parameter | Value | Notes |
| Reconstituted this compound® Cartridge Stability | Up to 28 days | When stored under refrigeration at 36°F to 46°F (2°C to 8°C) and protected from light.[1][2] |
| Chemical Inactivation: Bleach Concentration | 1:10 dilution of household bleach (approx. 0.5% sodium hypochlorite) | For liquid biological waste.[3] |
| Chemical Inactivation: Contact Time | Minimum of 20-30 minutes | For bleach solution to effectively decontaminate liquid waste.[3][4] |
| Autoclave Sterilization Temperature | 250°F (121°C) | Standard temperature for sterilizing biological waste.[5][6] |
| Autoclave Sterilization Time | Minimum of 30 minutes | Time may need to be increased depending on the load size and density.[5][7][8] |
| Autoclave Sterilization Pressure | Approximately 15-16 psi | Necessary to achieve the required steam temperature.[5][6] |
Detailed Disposal Protocols
The proper disposal of this compound® in a research setting can be broken down into a systematic workflow. This ensures that all components, from the delivery device to any residual product, are handled safely and in compliance with regulatory standards.
Logical Workflow for this compound® Disposal
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of different types of waste generated from the use of this compound® in a laboratory setting.
Step-by-Step Disposal Procedures
1. Disposal of Sharps (Needles and Syringes)
-
Immediate Containment: Immediately after use, all needles and syringes must be placed in a designated sharps disposal container.[1]
-
Container Specifications: The sharps container should be FDA-cleared or, at a minimum, be made of heavy-duty plastic, puncture-resistant, leak-proof on the sides and bottom, and have a tight-fitting, puncture-resistant lid.
-
Final Disposal: Once the sharps container is approximately three-quarters full, it should be sealed and disposed of through a licensed medical waste vendor or in accordance with your institution's specific protocols for biohazardous waste. Never dispose of sharps containers in the regular trash.
2. Disposal of Empty this compound® Cartridges and Vials
-
Containment: Empty cartridges and vials should also be placed in a sharps disposal container to prevent accidental cuts from broken glass.[1]
-
Final Disposal: Follow the same procedure as for other sharps, utilizing a licensed medical waste vendor.
3. Disposal of Unused or Expired this compound® Solution
Unused or expired this compound® solution requires inactivation before disposal to denature the recombinant protein. The choice of inactivation method will depend on your laboratory's capabilities and the volume of waste.
Experimental Protocol: Chemical Inactivation of this compound® Solution
This protocol provides a general method for the chemical inactivation of protein solutions using bleach (sodium hypochlorite). This method is effective for deactivating a wide range of biological materials.
-
Objective: To denature the somatropin protein, rendering it biologically inactive.
-
Materials:
-
Unused or expired this compound® solution.
-
Household bleach (containing 5.25-8.25% sodium hypochlorite).
-
Appropriate personal protective equipment (PPE): gloves, lab coat, and safety goggles.
-
A designated chemical waste container, if required by local regulations.
-
-
Procedure:
-
Work in a well-ventilated area, such as a fume hood.
-
Prepare a 1:10 dilution of bleach in the liquid waste. This will result in a final concentration of approximately 0.5% sodium hypochlorite.[3] For solutions with a high protein content, a final concentration of up to 2% may be used.[9]
-
Gently mix the solution and allow it to stand for a minimum of 20-30 minutes to ensure complete inactivation.[3][4]
-
Following the contact time, the inactivated solution may be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous chemicals and is in accordance with local wastewater regulations.[4]
-
If the solution contains other hazardous chemicals, it must be collected in a designated chemical waste container and disposed of through your institution's hazardous waste program.
-
Experimental Protocol: Inactivation of this compound® Solution by Autoclaving
Autoclaving uses high-pressure steam to sterilize and inactivate biological materials.
-
Objective: To denature the somatropin protein through heat and pressure.
-
Materials:
-
Unused or expired this compound® solution.
-
Autoclavable container (e.g., borosilicate glass bottle).
-
Autoclave-safe secondary containment tray.
-
Autoclave indicator tape.
-
-
Procedure:
-
Place the this compound® solution into an autoclavable container. Do not fill the container more than two-thirds full to prevent overflow.
-
Loosen the cap of the container to allow for pressure changes.
-
Place the container in a secondary, autoclave-safe tray to contain any potential spills.
-
Place autoclave indicator tape on the container.
-
Autoclave at 250°F (121°C) and approximately 15-16 psi for a minimum of 30 minutes.[5][6] The cycle time may need to be extended for larger volumes.
-
After the autoclave cycle is complete and the container has cooled, the sterilized liquid can be disposed of down the drain, provided it meets local wastewater regulations.
-
4. Disposal of Contaminated Labware
-
Segregation: Labware that has come into contact with this compound®, such as pipette tips, gloves, and bench paper, should be considered biohazardous waste.
-
Containment: Collect these materials in a designated biohazard bag.
-
Final Disposal: These bags should be collected and disposed of by a licensed medical waste vendor, often following institutional protocols which may include a final sterilization step like autoclaving.
By implementing these rigorous disposal procedures, research professionals can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols applicable to your location.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. www1.wellesley.edu [www1.wellesley.edu]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. www1.wellesley.edu [www1.wellesley.edu]
- 7. biosafety.utk.edu [biosafety.utk.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Genatropin®
For laboratory professionals engaged in groundbreaking research and drug development, ensuring a safe handling environment for pharmaceutical products like Genatropin® (somatropin) is paramount. This guide provides essential, step-by-step safety and logistical information to minimize exposure risk and ensure proper disposal, fostering a secure and efficient research workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound®, particularly in bulk processing operations or when dust or mist may be generated, a comprehensive PPE strategy is crucial. The following table summarizes the recommended protective gear based on the potential for exposure.
| Potential Exposure | Recommended PPE | Specification |
| Skin Contact | Impervious Gloves | Recommended for any potential skin contact with the drug product. |
| Impervious Protective Clothing | Recommended if there is a possibility of skin contact during handling. | |
| Eye Contact | Safety Glasses or Goggles | To be worn if there is any risk of the substance coming into contact with the eyes. |
| Inhalation | Appropriate Respirator | Required if the applicable Occupational Exposure Limit (OEL) is exceeded or if dust/mist is generated. |
Note: The selection of appropriate PPE should always be based on a site-specific risk assessment.
Procedural Guidance: From Reception to Disposal
A structured approach to handling this compound® from the moment it arrives in the lab to its final disposal is critical for safety and regulatory compliance.
1. Storage and Handling:
-
Refrigeration: Upon receipt, store this compound® lyophilized powder under refrigeration at 2°C to 8°C (36°F to 46°F) until the expiration date.[1]
-
Light Protection: Keep the product in its original packaging to protect it from light.[1][2]
-
Handling Precautions: Minimize dust generation and accumulation. Avoid breathing dust and prevent contact with eyes, skin, and clothing.[3][4] After handling, always wash hands thoroughly.[3][5]
2. Reconstitution and Administration:
-
Device-Specific Instructions: this compound® is available in various delivery systems, such as two-chamber cartridges for use with a Genotropin Pen or the GoQuick pre-filled pen.[6] Always refer to the specific instructions for use provided with the device.
-
Aseptic Technique: Use aseptic technique during reconstitution to prevent contamination.
-
Visual Inspection: Before administration, visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless.[7] Do not use if it is cloudy or contains particles.[7]
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Containment: Safely contain the source of the spill.
-
Cleanup: For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[3][5]
-
Area Decontamination: Thoroughly clean the spill area.
-
Waste Disposal: Place all cleanup materials into an appropriately labeled, sealed container for disposal.[3][5]
-
Large Spills: For significant spills, evacuate non-essential personnel from the affected area and report the emergency immediately. Cleanup should only be performed by trained personnel.[4][5]
4. Disposal Plan:
Proper disposal of this compound® and associated materials is essential to prevent environmental release and needlestick injuries.
-
Sharps: Used needles, syringes, and empty this compound® cartridges or pens must be disposed of in a puncture-proof sharps container.[2][8]
-
Unused Medication: Discard any unused reconstituted medication after 28 days.[1]
-
Container Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.[3]
Workflow for Safe Handling and Disposal of this compound®
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound® in a laboratory setting.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed - GENOTROPIN- somatropin kit [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
